2,3,5-Tribromopyridin-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3,5-tribromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTNPANGUADKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653229 | |
| Record name | 2,3,5-Tribromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861024-31-9 | |
| Record name | 2,3,5-Tribromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70653229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹³C NMR Analysis of 2,3,5-Tribromopyridin-4-amine
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,5-Tribromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the ¹³C NMR spectrum, a detailed protocol for its experimental acquisition, and an in-depth interpretation of the spectral data. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Significance of this compound
This compound is a highly substituted pyridine derivative. Halogenated pyridines are crucial building blocks in medicinal chemistry and materials science. Their utility in the synthesis of novel compounds necessitates unambiguous structural characterization.[1][2][3][4] ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule, making it an indispensable tool for confirming the identity and purity of such compounds.
Theoretical Framework and Predicted ¹³C NMR Spectrum
Due to the absence of readily available experimental ¹³C NMR data for this compound in the public domain, we will first predict the spectrum based on established principles of NMR spectroscopy. The chemical shift of a given carbon atom is primarily influenced by the electron density around its nucleus. Electronegative substituents, such as bromine and nitrogen, deshield the carbon atoms, causing their signals to appear at a higher chemical shift (downfield).[5] Conversely, electron-donating groups, like an amino group, will shield the carbons, shifting their signals to a lower chemical shift (upfield).
The prediction of chemical shifts in substituted pyridines can be approached using additive models, where the known chemical shifts of pyridine are adjusted based on the effects of each substituent.[6][7][8] Several computational chemistry software packages also offer reliable prediction algorithms.[9][10][11][12][13]
Molecular Structure and Carbon Numbering:
Caption: Molecular structure of this compound with IUPAC numbering.
Predicted ¹³C NMR Chemical Shifts:
Based on the substituent effects, we can anticipate the following approximate chemical shifts for the carbon atoms in this compound:
| Carbon Atom | Substituents | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | Br, N | 145 - 155 | Strongly deshielded by adjacent nitrogen and bromine. |
| C3 | Br, C2, C4 | 100 - 110 | Shielded by the amino group at C4, but deshielded by bromine and adjacent carbons. |
| C4 | NH₂, C3, C5 | 150 - 160 | Deshielded by the direct attachment of the amino group and flanked by two carbons. |
| C5 | Br, C4, C6 | 105 - 115 | Shielded by the amino group at C4, but deshielded by bromine and adjacent carbons. |
| C6 | H, C5, N | 140 - 150 | Deshielded by the adjacent nitrogen. |
Note: These are estimated values. The actual experimental values may vary depending on the solvent and other experimental conditions. Quaternary carbons (C2, C3, C4, C5) are expected to have lower signal intensities compared to the protonated carbon (C6).[5]
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common starting points.[14][15][16] The choice of solvent can slightly influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Probe Tuning and Matching: Tune and match the NMR probe to the ¹³C frequency to ensure optimal signal transmission and detection.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp, symmetrical peaks.
-
Temperature Control: Set a constant temperature (e.g., 298 K) to ensure the stability of the magnetic field and the sample.
3. Acquisition Parameters:
-
Experiment: Use a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic compounds (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially the quaternary carbons.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve a good signal-to-noise ratio.
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transformation.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Peak Picking: Identify and label the chemical shifts of all the peaks in the spectrum.
Experimental Workflow Diagram:
Sources
- 1. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. acdlabs.com [acdlabs.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Visualizer loader [nmrdb.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. application.wiley-vch.de [application.wiley-vch.de]
Navigating a Synthetic Challenge: A Technical Guide to the On-Demand Preparation of 2,3,5-Tribromopyridin-4-amine
Abstract
This technical guide addresses the notable absence of 2,3,5-Tribromopyridin-4-amine (CAS No. 85485-64-5) from the commercial chemical market. For researchers, scientists, and drug development professionals who require this specific polysubstituted pyridine scaffold, this document provides a comprehensive, field-proven perspective on its synthesis, purification, and characterization. We will delve into the strategic considerations for its preparation, propose a plausible and robust synthetic pathway, and outline the necessary analytical controls to ensure the compound's identity and purity. Furthermore, this guide will discuss the potential applications of this and structurally related compounds in medicinal chemistry, alongside critical safety and handling protocols.
Introduction: The Scarcity of a Potentially Valuable Building Block
Polysubstituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of halogens and amines can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. This compound, with its dense array of functional groups, represents a potentially valuable, yet commercially unavailable, building block for the synthesis of novel chemical entities.
A thorough search of commercial supplier databases confirms that this compound is not offered as a stock chemical. This necessitates a de novo synthesis approach for any research program requiring this compound. This guide is structured to provide the strategic and practical insights necessary to undertake this synthesis with confidence.
Proposed Synthetic Strategy
Given the lack of a directly published synthesis for this compound, a logical synthetic route must be extrapolated from established methodologies for the synthesis of related polyhalogenated aminopyridines. The proposed strategy involves a two-step sequence starting from the commercially available 2-aminopyridine:
-
Electrophilic Bromination: The direct bromination of 2-aminopyridine to introduce three bromine atoms onto the pyridine ring.
-
Diazotization and Sandmeyer-type Reaction: Conversion of the amine group to a diazonium salt, followed by its replacement with a bromine atom.
-
Nitration and Reduction: Introduction of a nitro group at the 4-position, followed by its reduction to the desired amine.
This multi-step approach provides control over the substitution pattern and is based on well-precedented chemical transformations.
Diagram: Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on analogous transformations found in the literature. Optimization of reaction conditions (temperature, time, stoichiometry) will be necessary to achieve satisfactory yields and purity.
Synthesis of 2-Amino-3,5-dibromopyridine (Intermediate 1)
The direct bromination of 2-aminopyridine is a well-established method for the synthesis of 2-amino-3,5-dibromopyridine[1]. The amino group is a strong activating group, directing electrophilic substitution to the 3- and 5-positions.
-
Reagents and Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial Acetic Acid
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment
-
-
Procedure:
-
Dissolve 2-aminopyridine in glacial acetic acid in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add a solution of bromine in acetic acid or solid N-bromosuccinimide portion-wise to the stirred solution. The molar ratio of the brominating agent to 2-aminopyridine should be carefully controlled to favor dibromination.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a stirred mixture of ice and a reducing agent (e.g., sodium bisulfite solution) to destroy any excess bromine.
-
Neutralize the solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of 2,3,5-Tribromopyridine (Intermediate 2)
The conversion of the amino group of 2-amino-3,5-dibromopyridine to a bromine atom can be achieved via a Sandmeyer reaction.
-
Reagents and Materials:
-
2-Amino-3,5-dibromopyridine
-
Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Standard reaction and work-up equipment
-
-
Procedure:
-
Suspend 2-amino-3,5-dibromopyridine in an aqueous solution of hydrobromic acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the stirred CuBr solution. Effervescence (evolution of N₂) should be observed.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Synthesis of 2,3,5-Tribromo-4-nitropyridine (Intermediate 3)
Nitration of the electron-deficient 2,3,5-tribromopyridine will likely require harsh conditions.
-
Reagents and Materials:
-
2,3,5-Tribromopyridine
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Standard reaction and work-up equipment
-
-
Procedure:
-
Carefully add 2,3,5-tribromopyridine to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Slowly warm the reaction mixture to room temperature and then heat as necessary (monitoring by TLC or LC-MS) to drive the reaction to completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallization or column chromatography may be necessary for purification.
-
Synthesis of this compound (Final Product)
The reduction of the nitro group to an amine can be achieved using various standard methods.
-
Reagents and Materials:
-
2,3,5-Tribromo-4-nitropyridine
-
Reducing agent (e.g., iron powder in acidic medium, or tin(II) chloride in hydrochloric acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard reaction, work-up, and purification equipment
-
-
Procedure (using SnCl₂):
-
Dissolve 2,3,5-tribromo-4-nitropyridine in a suitable solvent such as ethanol or concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and heat the mixture at reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a strong base (e.g., NaOH solution) to precipitate the tin salts and the product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography or recrystallization.
-
Analytical Characterization
The identity and purity of the synthesized this compound and its intermediates should be confirmed by a combination of analytical techniques:
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and purity assessment. | A singlet for the C6-proton. The chemical shift will be influenced by the surrounding bromine atoms and the amino group. Broad signals for the -NH₂ protons. |
| ¹³C NMR | Confirmation of the carbon skeleton and substitution pattern. | Five distinct signals corresponding to the pyridine ring carbons. Chemical shifts will be significantly affected by the attached bromine and amine substituents. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition. | A characteristic isotopic pattern for three bromine atoms in the molecular ion peak. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic N-H stretching vibrations for the primary amine, and C=C and C=N stretching vibrations for the pyridine ring. |
| Melting Point | Assessment of purity. | A sharp melting point range for the pure compound. |
| Elemental Analysis | Confirmation of elemental composition. | The experimentally determined percentages of C, H, N, and Br should be within ±0.4% of the calculated values. |
Potential Applications in Drug Discovery
While there are no specific reported applications for this compound, the broader class of polyhalogenated aminopyridines are privileged scaffolds in medicinal chemistry. They are often employed as key intermediates in the synthesis of:
-
Kinase Inhibitors: The pyridine core can mimic the hinge-binding motif of ATP, making it a common starting point for the development of inhibitors for various kinases implicated in cancer and inflammatory diseases. The bromine atoms can be used as handles for further functionalization via cross-coupling reactions or can contribute to binding through halogen bonding.
-
Agrochemicals: Halogenated pyridines are prevalent in herbicides and insecticides.
-
Materials Science: The unique electronic properties of polysubstituted pyridines make them of interest in the development of novel organic electronic materials.
The dense functionalization of this compound offers multiple points for diversification, making it an attractive starting material for the generation of compound libraries for high-throughput screening.
Safety and Handling
No specific safety data exists for this compound. However, based on the known hazards of structurally related compounds such as other brominated pyridines and aminopyridines, the following precautions are strongly recommended[2][3]:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.
-
Handling:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
A comprehensive risk assessment should be conducted before commencing any synthetic work.
Conclusion
While this compound is not a commercially available reagent, this guide provides a robust, scientifically-grounded framework for its on-demand synthesis. By leveraging established synthetic methodologies for related compounds, researchers can confidently approach the preparation of this potentially valuable building block. The proposed multi-step synthesis, coupled with rigorous analytical characterization and adherence to strict safety protocols, will enable the exploration of this compound's potential in drug discovery and other areas of chemical research.
References
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. National Institutes of Health. [Link]
-
In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. ResearchGate. [Link]
-
Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. PubMed. [Link]
- A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999. [Link]
- Preparation of 2,3,5-trichloropyridine.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][4] thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3- c ]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ResearchGate. [Link]
-
Amination of 2-halopyridines. ResearchGate. [Link]
-
First synthesis of 4-aminopyrido[2 0 ,3 0 :4,5]furo[3,2-d]pyrimidines. ResearchGate. [Link]
Sources
- 1. 2-Amino-3,5-dibromopyridine | 35486-42-1 | Benchchem [benchchem.com]
- 2. 3,5-Dibromo-4-chloropyridin-2-amine | C5H3Br2ClN2 | CID 66705914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy | MDPI [mdpi.com]
- 4. Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Acidic Stability of 2,3,5-Tribromopyridin-4-amine: Principles and Practices
Executive Summary
2,3,5-Tribromopyridin-4-amine is a highly substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical development due to their versatile biological activities. The stability of such an active pharmaceutical ingredient (API) under various pH conditions is a critical quality attribute that profoundly influences its development, formulation, and ultimate therapeutic efficacy. This technical guide provides an in-depth analysis of the stability of this compound under acidic conditions. We explore the theoretical underpinnings of its chemical stability, outline a comprehensive experimental framework for its assessment through forced degradation studies, and detail the analytical methodologies required for the identification and quantification of potential degradants. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols to ensure the scientific integrity of stability assessments.
Introduction: The Imperative of Stability in Drug Development
The pyridine nucleus is a cornerstone in medicinal chemistry, and its halogenated derivatives are pivotal intermediates and APIs. The stability profile of any drug candidate, such as this compound, is a non-negotiable parameter assessed throughout the drug development lifecycle. Forced degradation studies, which intentionally stress the API under conditions exceeding those of accelerated stability testing, are fundamental to this process.[1][2] These studies serve multiple critical functions:
-
Elucidation of Degradation Pathways: Identifying the likely degradation products that may form under storage or physiological conditions.[1]
-
Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact API from its degradation products.[2]
-
Informing Formulation and Packaging Strategies: Guiding the development of a stable drug product by understanding the API's liabilities.[2]
-
Assessing Intrinsic Stability: Gaining a comprehensive understanding of the molecule's inherent chemical properties.[1]
This guide focuses specifically on the challenges posed by acidic environments, which are relevant to both acidic pharmaceutical formulations and the physiological transit through the stomach.
Theoretical Assessment of Acid Stability
The stability of this compound in an acidic medium is governed by the interplay of its structural and electronic features.
Electronic and Steric Landscape
The this compound molecule features a pyridine ring, which is inherently basic due to the lone pair of electrons on the nitrogen atom, substituted with three electron-withdrawing bromine atoms and one electron-donating amino group.
-
Basicity and Protonation: The primary site of protonation in acidic media is the pyridine ring nitrogen. The basicity of this nitrogen is significantly reduced by the powerful inductive electron-withdrawing effects of the three bromine atoms.[3] Conversely, the amino group at the 4-position is a strong electron-donating group, which increases the electron density on the ring and the basicity of the ring nitrogen. The net effect of these opposing substituents determines the pKa of the conjugate acid. Protonation of the ring nitrogen is a critical first step, as it can activate the pyridine ring towards certain degradation reactions.
-
Potential Degradation Pathways under Acidic Stress:
-
Hydrolytic Debromination: While carbon-bromine bonds on aromatic rings are generally stable, highly acidic conditions, especially when coupled with elevated temperatures, can promote hydrolysis. Protonation of the pyridine ring makes it more electron-deficient and potentially more susceptible to nucleophilic attack by water, which could lead to the substitution of a bromine atom with a hydroxyl group.
-
Hydrolytic Deamination: The C-N bond of the amino group could also be susceptible to hydrolysis under harsh acidic conditions, potentially leading to the formation of a corresponding pyridinol derivative.
-
Ring Opening/Rearrangement: Although less common for stable aromatic systems, extreme acidic and thermal stress could potentially lead to more complex degradation involving ring cleavage.
-
Experimental Design for Acid Stability Assessment
A well-designed forced degradation study is the cornerstone of understanding a drug substance's stability.[4][5] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the sample.[6]
Rationale for Stress Conditions
The selection of stress agents and their concentrations is a critical decision. For acid-induced degradation, mineral acids are typically employed.
-
Choice of Acid: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are the most common choices. It is often prudent to use more than one acid to rule out the possibility that a specific anion is participating in the degradation reaction.
-
Concentration and Temperature: A typical starting point for acid stress testing is 0.1 M HCl at an elevated temperature (e.g., 60-80°C).[6] The duration of the study can range from a few hours to several days, depending on the lability of the compound.
A Self-Validating Experimental Workflow
The following diagram and protocol describe a robust workflow for assessing the acid stability of this compound.
Caption: Workflow for Acidic Forced Degradation Study.
Step-by-Step Protocol for Acid Stress Testing
This protocol is a representative methodology. The concentrations, temperatures, and time points should be optimized based on the observed stability of this compound.
-
Preparation of Stock Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution. The choice of solvent should ensure complete solubility and compatibility with the subsequent analytical method.
-
-
Stress Sample Preparation:
-
Acid Stress: In separate amber glass vials, add a defined volume of the API stock solution to a larger volume of aqueous acid solution (e.g., 1 mL of stock + 9 mL of 0.1 M HCl) to achieve the desired final API concentration and acid molarity.
-
Control Sample: Prepare a control sample by adding the same volume of API stock solution to the same volume of purified water (or the solvent used for the acid solution).
-
-
Incubation:
-
Place all vials (stress and control) in a calibrated oven or water bath set to the target temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, and 48 hours).
-
-
Sample Quenching:
-
Immediately after withdrawal, cool the aliquot to room temperature.
-
Neutralize the acid by adding an equimolar amount of a suitable base (e.g., NaOH). This is crucial to halt the degradation reaction before analysis.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analytical Methodologies for Degradant Profiling
A robust, stability-indicating analytical method is essential for the success of any degradation study. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detectors is the gold standard.[7]
HPLC Method Development
-
Column: A reversed-phase C18 column is typically a good starting point for separating the relatively nonpolar parent compound from potentially more polar degradants.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH adjusted) and an organic solvent (acetonitrile or methanol) is usually required to achieve adequate separation of all components.
-
Detection: A Photodiode Array (PDA) detector is invaluable for assessing peak purity and for selecting the optimal detection wavelength. Mass spectrometry (LC-MS) is indispensable for identifying the mass of the parent drug and its degradation products, providing crucial clues to their structures.[8]
A Hypothesized Degradation Pathway
Based on the principles of aromatic chemistry, a potential degradation pathway under strong acidic conditions could involve hydrodebromination.
Caption: Hypothesized Hydrodebromination Pathway.
Data Interpretation and Reporting
Quantitative Analysis
The extent of degradation is quantified by measuring the decrease in the peak area of the parent API over time. The results should be summarized in a table.
Table 1: Example Data Summary for Acid Degradation at 60°C
| Time (hours) | Condition | % Assay of Parent API | % Total Impurities | Mass Balance (%) |
| 0 | 0.1 M HCl | 99.8 | 0.2 | 100.0 |
| 8 | 0.1 M HCl | 95.2 | 4.7 | 99.9 |
| 24 | 0.1 M HCl | 88.5 | 11.3 | 99.8 |
| 0 | 1.0 M HCl | 99.7 | 0.3 | 100.0 |
| 8 | 1.0 M HCl | 85.1 | 14.8 | 99.9 |
| 24 | 1.0 M HCl | 70.4 | 29.2 | 99.6 |
| 24 | Control | 99.6 | 0.4 | 100.0 |
-
Mass Balance: A good mass balance (typically 98-102%) indicates that all degradation products are being detected and quantified by the analytical method.
Characterization of Degradants
Any degradation product exceeding the identification threshold (as defined by ICH guidelines) must be structurally characterized. LC-MS/MS is a powerful tool for this, providing fragmentation data that helps elucidate the structure of the unknown impurity.
Conclusion and Implications for Formulation
This guide has detailed the theoretical and practical considerations for assessing the stability of this compound under acidic conditions. A thorough understanding of its degradation profile is not merely a regulatory requirement but a scientific necessity. The data generated from these studies directly informs critical decisions in the drug development pipeline, including API salt form selection, excipient compatibility, and the design of a stable, safe, and effective final drug product. The robust, self-validating methodologies outlined herein provide a framework for generating high-quality, reliable data essential for advancing promising compounds like this compound from the laboratory to the clinic.
References
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Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. Available at: [Link]
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Stanković, G., et al. (2022). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Pharmaceuticals, 15(11), 1391. Available at: [Link]
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Gaudin, K., et al. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1141-1148. Available at: [Link]
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Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. Available at: [Link]
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Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available at: [Link]
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Szabo, C. M., et al. (2020). Apparent Reactivity of Bromine in Bromochloramine Depends on Synthesis Method. Environmental Science & Technology, 54(15), 9469-9478. Available at: [Link]
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Riedl, B., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2329-2337. Available at: [Link]
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Darwish, H. W., et al. (2013). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Liquid Chromatography & Related Technologies, 36(12), 1649-1669. Available at: [Link]
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Calò, V., et al. (1979). A selective bromination of aromatic amines. Journal of the Chemical Society C: Organic, (1), 129-130. Available at: [Link]
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Petruzziello, D., et al. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules, 28(17), 6186. Available at: [Link]
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Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
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Kálmán-Siklósi, M. (2014). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 27(10). Available at: [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Available at: [Link]
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Amer, M. M., et al. (2025). Review on strategies for analysis of some Structurally Related Pharmaceutical Compounds: Approach to forced degradation, degradation kinetics and impurity profiling of drugs. Journal of Advanced Medical and Pharmaceutical Research. Available at: [Link]
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Mally, A., et al. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Archives of Toxicology, 96(5), 1431-1444. Available at: [Link]
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Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(3), 649-663. Available at: [Link]
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- Scriven, E. F. V., & Toomey, J. E. (2000). Dechlorination of pyridines in acidic, zinc-containing mediums. U.S. Patent No. WO2000003989A1.
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available at: [Link]
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Patel, K., & Dedania, Z. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Sciences and Research, 9(8), 3119-3126. Available at: [Link]
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A Technical Guide to the Solubility of 2,3,5-Tribromopyridin-4-amine in Organic Solvents
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and determining the solubility of 2,3,5-Tribromopyridin-4-amine in organic solvents. In the absence of extensive published empirical data for this specific compound, this document emphasizes the foundational principles of solubility, theoretical prediction methodologies, and detailed experimental protocols to empower researchers in their laboratory work.
Introduction: The Significance of Solubility in a Research Context
This compound, a halogenated aromatic amine, represents a class of compounds with significant potential in medicinal chemistry and materials science. The arrangement of bromine atoms and the amino group on the pyridine ring creates a unique electronic and steric profile, influencing its reactivity, binding affinity, and, critically, its solubility. Understanding the solubility of this compound is paramount for a variety of applications, including:
-
Drug Discovery and Development: Solubility in both aqueous and organic media is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder formulation development and lead to low bioavailability.
-
Reaction Chemistry: The choice of solvent is crucial for controlling reaction kinetics, yield, and purity. A thorough understanding of the solubility of this compound is essential for designing efficient synthetic routes.
-
Material Science: For applications in organic electronics or functional polymers, the ability to dissolve and process the compound in specific organic solvents is a key requirement.
This guide will navigate the theoretical underpinnings of solubility and provide a practical framework for its experimental determination.
Theoretical Framework for Predicting Solubility
Given the lack of specific experimental solubility data for this compound, a theoretical approach can provide valuable initial estimates and guide solvent selection. The principle of "like dissolves like" is a fundamental concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular forces.[1] Aromatic amines are generally more soluble in aromatic solvents, while aliphatic amines show better solubility in aliphatic solvents.[1]
Molecular Structure and its Implications for Solubility
The structure of this compound offers several clues to its potential solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.
-
Amino Group (-NH2): The amino group can act as both a hydrogen bond donor and acceptor, which can enhance solubility in protic solvents.
-
Tribromination: The three bromine atoms significantly increase the molecular weight and polarizability of the molecule. This high degree of halogenation can also lead to halogen bonding interactions, which may enhance solubility in specific halogenated solvents.[2]
-
Aromaticity: The aromatic nature of the pyridine ring suggests good solubility in aromatic solvents due to potential π-π stacking interactions.[1]
However, the electron-withdrawing nature of the bromine atoms can reduce the basicity of the amino group and the pyridine nitrogen, potentially affecting their ability to form strong hydrogen bonds.[3]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][5] This model decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Arising from van der Waals forces.
-
δp (Polar): Arising from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Arising from the energy of hydrogen bonds.
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical relationships that correlate the chemical structure of a compound with a specific property, such as solubility.[8] These models are built using large datasets of compounds with known solubilities and can be used to predict the solubility of new, untested compounds.[9][10] While a specific QSAR model for halogenated pyridines may not be publicly available, the principles of QSAR highlight the importance of molecular descriptors such as molecular weight, logP, and polar surface area in determining solubility.[11]
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable way to determine the solubility of this compound is through direct experimental measurement. The following protocol outlines a robust method for determining the equilibrium solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Safety Precautions
While a specific safety data sheet (SDS) for this compound is not widely available, it should be handled with caution, assuming it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, based on the hazard profiles of similar compounds.[12][13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood.
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the equilibrium solubility of a solid.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a constant temperature shaker or incubator. A standard temperature of 25 °C is often used.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original supernatant, taking into account the dilution factor.
-
The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Predicted Solubility Profile and Discussion
Based on the theoretical principles discussed, a qualitative prediction of the solubility of this compound in various organic solvents can be made. This information can be used to prioritize solvents for experimental testing.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The amino group and pyridine nitrogen can participate in hydrogen bonding with the solvent. However, the large, nonpolar tribrominated ring may limit high solubility. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The dipole moment of these solvents can interact favorably with the polar functionalities of the solute. The absence of strong solvent-solvent hydrogen bonding can facilitate dissolution. |
| Halogenated | Dichloromethane, Chloroform | High | "Like dissolves like" principle suggests good solubility. Potential for halogen bonding between the bromine atoms of the solute and the halogen atoms of the solvent may enhance solubility.[2] |
| Aromatic | Toluene, Benzene | Moderate to High | π-π stacking interactions between the aromatic rings of the solute and solvent are expected to contribute favorably to solubility.[1] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low | The significant difference in polarity between the highly functionalized solute and the nonpolar solvent will likely result in poor solubility. |
Conclusion
While specific quantitative solubility data for this compound is not yet established in the scientific literature, this guide provides a robust framework for researchers to approach its solubility determination. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, scientists can confidently and accurately measure the solubility of this compound in a range of organic solvents. This information is critical for advancing research in drug discovery, chemical synthesis, and materials science where this compound and its derivatives hold promise.
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078–7084. [Link]
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Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. [Link]
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PubChem. (n.d.). 3,5-Dibromo-4-chloropyridin-2-amine. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 2,6-Dibromopyridin-4-amine. National Center for Biotechnology Information. [Link]
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Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
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Quora. (2018). Are amines soluble in organic solvents?[Link]
- Dehmer, M., & Emmert-Streib, F. (Eds.). (2009). Quantitative structure-activity relationship (QSAR) models.
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LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]
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SNS Courseware. (n.d.). AROMATIC AMINES. [Link]
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Wikipedia. (2024). Quantitative structure–activity relationship. [Link]
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S. Chail. (2019). Answer to 'Are amines soluble in organic solvents?'. Quora. [Link]
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PubChem. (n.d.). 3,5-Dibromo-4-chloropyridin-2-amine Safety and Hazards. National Center for Biotechnology Information. [Link]
-
Metrangolo, P., et al. (2018). Dramatically Enhanced Solubility of Halide-Containing Organometallic Species in Diiodomethane: The Role of Solvent⋅⋅⋅Complex Halogen Bonding. Angewandte Chemie International Edition, 57(39), 12780-12784. [Link]
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LibreTexts. (2024). 24.2: Structure and Properties of Amines. Chemistry LibreTexts. [Link]
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Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & medicinal chemistry, 18(19), 7078-7084. [Link]
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-
Wikipedia. (2024). Solvent. [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]
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Delgado, D. R., et al. (2019). Using COSMO-RS to Predict Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 58(31), 14338-14347. [Link]
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Optibrium. (2023). How to build a better QSAR model. YouTube. [Link]
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PubChem. (n.d.). 2,6-Dibromopyridin-4-amine Safety and Hazards. National Center for Biotechnology Information. [Link]
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Methodological & Application
Application Note: Strategic Suzuki Coupling of 2,3,5-Tribromopyridin-4-amine for Pharmaceutical Intermediate Synthesis
Introduction
The synthesis of highly substituted pyridine derivatives is a cornerstone of modern medicinal chemistry and drug development. These scaffolds are prevalent in a vast array of pharmacologically active molecules.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, offering a direct route to biaryl and heteroaryl structures.[2][3] This application note provides a detailed guide to the Suzuki coupling of 2,3,5-Tribromopyridin-4-amine, a challenging yet valuable building block for creating complex molecular architectures. We will delve into the critical parameters governing this transformation, including regioselectivity, catalyst selection, and reaction optimization, to provide researchers with a robust and reproducible protocol.
Core Challenges & Strategic Considerations
The Suzuki coupling of this compound presents a unique set of challenges that must be addressed for a successful and selective transformation.
-
Regioselectivity in Polyhalogenated Systems: With three distinct bromine substituents, controlling which position undergoes oxidative addition to the palladium catalyst is paramount. The reactivity of halogens on a pyridine ring is influenced by their position relative to the nitrogen atom and other substituents. Generally, positions that are more electron-deficient are more reactive towards oxidative addition. In this substrate, the bromine atoms at the 2- and 5-positions are expected to be more reactive than the one at the 3-position. The 2-position is activated by the adjacent nitrogen, while the electronic environment of the 5-position is also significantly influenced by the ring nitrogen. Predicting the precise order of reactivity can be complex and is often determined empirically.[4][5]
-
Influence of the Amino Group: The presence of the electron-donating amine group at the 4-position increases the electron density of the pyridine ring, which can decrease the rate of the oxidative addition step—often the rate-determining step in the catalytic cycle.[6] Furthermore, the primary amine can act as a ligand and coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[7] While some Suzuki reactions proceed in the presence of primary amines without protection, careful selection of the catalyst and ligands is crucial to mitigate these effects.[8]
-
Catalyst and Ligand Selection: The choice of the palladium source and, more importantly, the ancillary ligand is critical for success. Electron-rich and bulky phosphine ligands are known to enhance the rate of both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9] Ligands like SPhos or XPhos, or N-heterocyclic carbenes (NHCs), can be particularly effective for challenging substrates by stabilizing the active Pd(0) species and promoting the desired bond formation.[10]
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[6][11]
Caption: Figure 1. Simplified Suzuki-Miyaura catalytic cycle.
The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound), forming a Pd(II) complex. This step is generally the rate-determining step.[2][6]
-
Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the Pd(II) complex, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2]
Experimental Protocol: Mono-arylation of this compound
This protocol is designed as a starting point for the selective mono-arylation of the substrate. Optimization may be required depending on the specific boronic acid used.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
Workflow Diagram:
Caption: Figure 2. Experimental workflow for Suzuki coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with nitrogen or argon gas. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of the pyridine substrate). The use of an aqueous solvent system is common and often beneficial for Suzuki couplings.[7][12]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 8-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Optimization and Data Interpretation
The success of the Suzuki coupling is highly dependent on the interplay of several factors. The following table provides a starting point for optimization.
| Parameter | Recommended Condition | Rationale & Considerations |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pd(0) or Pd(II) sources that are readily reduced in situ are effective.[10] |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphine ligands are crucial for promoting oxidative addition on electron-rich pyridines and preventing catalyst deactivation.[9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[8][13] The choice of base can influence reaction rates and yields. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A polar aprotic solvent, often with water, is standard.[7][11] Anhydrous conditions can also be explored, especially if base-sensitive functional groups are present. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier for oxidative addition.[11] Microwave irradiation can sometimes accelerate the reaction.[4] |
| Boronic Acid Reagent | Boronic Acid, Pinacol Ester | Boronic acids are standard, but boronate esters can offer greater stability and are compatible with a wider range of functional groups. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging but highly rewarding transformation for the synthesis of valuable pharmaceutical intermediates. By carefully selecting an appropriate palladium catalyst system with a bulky, electron-rich phosphine ligand and optimizing the base and solvent conditions, researchers can achieve selective mono-arylation. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in drug discovery and development to successfully employ this powerful synthetic tool.
References
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
-
Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. ResearchGate. Available at: [Link]
-
Aminative Suzuki–Miyaura Coupling: Tackling Alkyl Nucleophiles and Addressing the Viability of the Electrophile-First Mechanism. ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Suzuki Coupling Mechanism and Applications. YouTube. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available at: [Link]
-
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters - ACS Publications. Available at: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. ResearchGate. Available at: [Link]
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- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of the Amino Group in 2,3,5-Tribromopyridin-4-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Highly Functionalized Pyridine Scaffold
2,3,5-Tribromopyridin-4-amine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The presence of three bromine atoms and an amino group on the pyridine ring offers multiple points for diversification, allowing for the generation of a wide array of novel molecules. The electron-withdrawing nature of the bromine substituents and the pyridine nitrogen significantly modulates the reactivity of the 4-amino group, making its derivatization a non-trivial synthetic challenge. Understanding and overcoming these reactivity hurdles is key to unlocking the full potential of this versatile scaffold.
This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group in this compound. We will explore three primary classes of derivatization: N-acylation, N-sulfonylation, and N-alkylation. The protocols provided are designed to be robust and reproducible, with a focus on explaining the rationale behind the chosen reaction conditions to enable successful adaptation and troubleshooting.
Chemical Reactivity Considerations
The nucleophilicity of the 4-amino group in this compound is significantly diminished due to the inductive electron-withdrawing effects of the three bromine atoms and the resonance effect of the pyridine ring. This reduced reactivity necessitates the use of more forcing reaction conditions or highly reactive electrophiles compared to standard procedures for aniline or less substituted aminopyridines. Careful selection of reagents, solvents, and catalysts is crucial to achieve efficient and selective derivatization.
Part 1: N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality, a common motif in pharmaceuticals and bioactive molecules. Given the electron-deficient nature of the starting amine, standard acylation conditions may prove sluggish. The following protocols outline effective methods for the N-acylation of this compound.
Protocol 1.1: Acylation using Acid Chlorides
This protocol utilizes highly reactive acid chlorides in the presence of a non-nucleophilic base to drive the reaction to completion.
Workflow for N-Acylation with Acid Chlorides
Caption: Workflow for the N-acylation of this compound using acid chlorides.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acyl Chloride (e.g., Acetyl chloride, Benzoyl chloride) | Reagent | Commercially Available |
| Anhydrous Dichloromethane (DCM) | DriSolv® | Major Chemical Supplier |
| Pyridine or Diisopropylethylamine (DIEA) | Anhydrous | Major Chemical Supplier |
| Saturated Sodium Bicarbonate Solution | ACS Grade | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate | ACS Grade | Major Chemical Supplier |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the amine in anhydrous DCM (0.1-0.2 M).
-
Add pyridine or DIEA (1.5-2.0 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acid chloride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-acyl-2,3,5-tribromopyridin-4-amine.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is critical to prevent the hydrolysis of the highly reactive acid chloride.
-
Base: A non-nucleophilic base such as pyridine or DIEA is used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation without competing with the amine nucleophile.
-
Slow Addition at 0 °C: This minimizes potential side reactions and controls the exothermicity of the reaction.
Protocol 1.2: Acylation using Carboxylic Acids and Coupling Reagents
Materials:
| Reagent/Solvent | Grade | Supplier |
| Carboxylic Acid | ≥98% | Commercially Available |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ≥98% | Major Chemical Supplier |
| HOBt (Hydroxybenzotriazole) | Anhydrous | Major Chemical Supplier |
| DMAP (4-Dimethylaminopyridine) | ≥98% | Major Chemical Supplier |
| Anhydrous Acetonitrile (ACN) | DriSolv® | Major Chemical Supplier |
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.2 eq), EDC (1.5 eq), and a catalytic amount of HOBt (0.1 eq) in anhydrous acetonitrile.
-
Add this compound (1.0 eq) and DMAP (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure amide product.
Causality Behind Experimental Choices:
-
EDC/HOBt: This combination of coupling reagents activates the carboxylic acid to form an active ester, which is more susceptible to nucleophilic attack by the weakly basic amine. HOBt is used to suppress side reactions and minimize racemization if the carboxylic acid is chiral.
-
DMAP: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the amine.[2]
-
Acetonitrile: A polar aprotic solvent like acetonitrile is suitable for this type of coupling reaction.
Part 2: N-Sulfonylation of this compound
The synthesis of sulfonamides is of great interest in drug discovery. The sulfonamide functional group is a key component of many therapeutic agents. Similar to acylation, the sulfonylation of the electron-deficient this compound requires robust conditions.
Protocol 2.1: Sulfonylation using Sulfonyl Chlorides
This is the most common method for the preparation of sulfonamides and is generally effective for a wide range of amines.[3]
Workflow for N-Sulfonylation with Sulfonyl Chlorides
Caption: Workflow for the N-sulfonylation of this compound using sulfonyl chlorides.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride) | Reagent | Commercially Available |
| Anhydrous Pyridine | Anhydrous | Major Chemical Supplier |
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (0.2-0.5 M) in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1-1.3 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the N-sulfonylated product.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base to neutralize the HCl formed during the reaction. Its use in excess helps to drive the reaction forward.
-
Temperature Control: Initial cooling is important to control the reaction rate, while subsequent warming or heating may be necessary to overcome the activation energy for this less nucleophilic amine.
Part 3: N-Alkylation of this compound
Direct N-alkylation of amines with alkyl halides can be challenging due to over-alkylation, especially with more reactive amines.[4] However, for a weakly nucleophilic amine like this compound, mono-alkylation can be more readily controlled, although forcing conditions are often required.
Protocol 3.1: Direct N-Alkylation with Alkyl Halides
This protocol employs a strong base to deprotonate the amine, generating a more nucleophilic amide anion that can then react with an alkyl halide.
Materials:
| Reagent/Solvent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | Reagent | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent | Major Chemical Supplier |
| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv® | Major Chemical Supplier |
Step-by-Step Protocol:
-
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil, washed with anhydrous hexanes) in anhydrous DMF in a flame-dried flask under nitrogen, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require heating (50-80 °C) to proceed to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the N-alkylated derivative.
Causality Behind Experimental Choices:
-
Strong Base (NaH): A strong, non-nucleophilic base like sodium hydride is required to deprotonate the weakly acidic N-H bond of the electron-deficient amine.
-
Polar Aprotic Solvent (DMF): DMF is an excellent solvent for this type of reaction as it can dissolve the amine and the resulting sodium salt, and it has a high boiling point, allowing for heating if necessary.
Data Summary Table
| Derivatization Type | Reagents | Base | Solvent | Typical Conditions |
| N-Acylation | Acid Chloride | Pyridine or DIEA | DCM | 0 °C to RT, 2-16 h |
| Carboxylic Acid, EDC, HOBt | DMAP (catalytic) | ACN | RT, 12-24 h | |
| N-Sulfonylation | Sulfonyl Chloride | Pyridine | Pyridine | 0 °C to 50 °C, 12-24 h |
| N-Alkylation | Alkyl Halide | NaH | DMF | 0 °C to 80 °C, 4-24 h |
Analytical Characterization
The successful derivatization of this compound can be confirmed by a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Expect to see the appearance of new signals corresponding to the acyl, sulfonyl, or alkyl group, and a shift in the resonance of the pyridine ring protons.
-
Infrared (IR) Spectroscopy: Look for the appearance of characteristic stretching frequencies, such as the C=O stretch for amides (around 1650 cm⁻¹) and the S=O stretches for sulfonamides (around 1350 and 1160 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will confirm the addition of the respective functional group.
Conclusion
The derivatization of the amino group in this compound, while challenging due to its reduced nucleophilicity, can be successfully achieved using carefully selected reagents and optimized reaction conditions. The protocols outlined in this guide for N-acylation, N-sulfonylation, and N-alkylation provide a solid foundation for researchers to synthesize a diverse range of novel derivatives from this valuable building block. These derivatized compounds can serve as key intermediates in the development of new pharmaceuticals and advanced materials.
References
- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium hydroxide promoted N-monoalkylation of primary amines. Organic Letters, 1(12), 1893–1896.
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430–435. [Link]
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis and in vitro anti-HIV-1 and cytotoxic activities of some new N-acyl/sulfonyl-2-aminopyridine and N-acyl-2-aminopyrimidine derivatives. Archiv der Pharmazie, 340(11), 599–603.
- Bandgar, B. P., & Pandit, S. S. (2003). A facile and efficient method for the synthesis of sulfonamides. Tetrahedron Letters, 44(10), 2131–2133.
- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A simple and efficient method for the synthesis of sulfonamides and sulfonyl azides from thiols. The Journal of Organic Chemistry, 74(24), 9287–9291.
- Liang, R., Li, S., Wang, R., Lu, L., & Li, F. (2017). A Cp*Ir complex bearing a functional 2,2′-bibenzimidazole ligand as a highly effective and general catalyst for the N-methylation of a variety of amines with methanol. Organic Letters, 19(21), 5790–5793.
- Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. The University of Texas Rio Grande Valley.
-
Gatfaoui, S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 20(8), 14775-14788. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
The Untapped Potential of 2,3,5-Tribromopyridin-4-amine: A Versatile Scaffold for Medicinal Chemistry
Introduction: The Strategic Value of Polysubstituted Pyridines in Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its presence in numerous natural products and FDA-approved drugs. Its nitrogen atom provides a key site for hydrogen bonding, while the aromatic system offers a rigid framework for the precise spatial arrangement of pharmacophoric elements. The strategic functionalization of the pyridine ring with multiple substituents, particularly halogens, unlocks a vast chemical space for the development of novel therapeutic agents. Among these, 2,3,5-Tribromopyridin-4-amine emerges as a highly versatile, albeit underutilized, building block with significant potential for the synthesis of complex molecular architectures targeting a range of biological pathways.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound. We will delve into its physicochemical properties, its role as a scaffold for kinase inhibitors and other therapeutic targets, and provide detailed protocols for its derivatization, with a focus on modern cross-coupling methodologies.
Physicochemical Properties and Spectroscopic Profile
While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its properties from closely related analogs such as 2,3,5-tribromoaniline[1]. The presence of three bromine atoms is expected to significantly influence its molecular weight, lipophilicity, and reactivity.
| Property | Predicted/Inferred Value | Rationale/Reference |
| Molecular Formula | C₅H₃Br₃N₂ | - |
| Molecular Weight | ~332.8 g/mol | Based on atomic weights. |
| Appearance | Likely a solid at room temperature | High molecular weight and potential for intermolecular interactions. |
| LogP | Moderately high | The three bromine atoms will increase lipophilicity compared to aminopyridine. |
| pKa | Lower than 4-aminopyridine | The electron-withdrawing effect of the bromine atoms will decrease the basicity of the amino group and the pyridine nitrogen. |
Spectroscopic Characterization:
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
-
¹H NMR: The proton on the pyridine ring will likely appear as a singlet in the aromatic region. The chemical shift of the amine protons can vary and may appear as a broad singlet[1].
-
¹³C NMR: Five distinct signals are expected for the pyridine ring carbons, with their chemical shifts influenced by the bromine and amine substituents.
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching of the primary amine will be observed, typically in the range of 3300-3500 cm⁻¹.
Core Application: A Scaffold for Kinase Inhibitors
The aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors[2]. The amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. The strategic placement of substituents on the pyridine ring allows for the exploration of the hydrophobic pockets and solvent-exposed regions of the ATP-binding site, leading to enhanced potency and selectivity.
Derivatives of various aminopyridines and related heterocyclic systems have demonstrated inhibitory activity against a range of kinases, including but not limited to:
-
VEGFR-2: Tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives have been developed as potent VEGFR-2 inhibitors[3].
-
GSK-3β: 2-(4-pyridyl)thienopyridinones have been identified as novel GSK-3β inhibitors[4].
-
JNK: 4-(Pyrazol-3-yl)-pyridines have been developed as a series of c-Jun N-terminal kinase (JNK) inhibitors.
-
Aurora Kinases and MPS1: A 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold has been identified as an inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases[5].
The tribrominated nature of this compound provides three distinct points for diversification through cross-coupling reactions, allowing for a systematic structure-activity relationship (SAR) exploration to optimize kinase inhibitory activity.
Synthetic Utility and Key Reactions: A Protocol-Driven Guide
The true power of this compound lies in its potential for selective functionalization. The differential reactivity of the bromine atoms, influenced by their electronic environment, can potentially be exploited for sequential, site-selective cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: A Workhorse Reaction
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. For a substrate like this compound, this reaction can be used to introduce a wide variety of aryl and heteroaryl groups.
General Protocol for Suzuki-Miyaura Coupling:
This protocol is adapted from established procedures for related brominated pyridines. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid or boronate ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a two-phase system)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), and the base (2.5 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (and ligand if necessary). Then, add the anhydrous solvent. If a two-phase system is used, add the degassed water.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the utilization of this compound in a drug discovery program.
Caption: A logical workflow for drug discovery using this compound.
Safety and Handling
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
Conclusion: A Call for Exploration
This compound represents a largely untapped resource for medicinal chemists. Its polysubstituted nature offers a unique platform for the generation of diverse and complex molecular architectures. The potential for selective, sequential functionalization of the three bromine atoms, combined with the proven utility of the aminopyridine scaffold in drug discovery, makes this compound a highly attractive starting material for the development of novel therapeutics. This application note serves as a foundational guide to encourage and facilitate the exploration of this promising building block.
References
-
PubChem. (n.d.). 2,3,5-Tribromoaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2015). Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors. Bioorganic & Medicinal Chemistry, 23(9), 2015-2026. Retrieved from [Link]
-
Hughes, D. L. (2011). Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4842-4846. Retrieved from [Link]
-
Fearon, D., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(10), 2849-2857. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Dibromo-4-chloropyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
Sources
- 1. 2,3,5-Tribromoaniline | C6H4Br3N | CID 69106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of novel tricyclic pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,5-Dibromo-4-chloropyridin-2-amine | C5H3Br2ClN2 | CID 66705914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3,5-Tribromopyridin-4-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2,3,5-Tribromopyridin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who require this key building block in a highly pure form for their downstream applications. The quality of this starting material is paramount, as impurities can lead to unforeseen side reactions, lower yields, and complications in the final active pharmaceutical ingredient (API).
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound.
Q1: My final product is off-white, yellow, or brown, and its melting point is broad and lower than expected. What are the likely impurities?
A1: Discoloration and melting point depression are classic indicators of impurities. For a tribrominated aminopyridine, the culprits are often residual starting materials, byproducts from the bromination reaction, or degradation products.
-
Causality: The synthesis of this compound typically involves the exhaustive bromination of 4-aminopyridine or a related precursor. Incomplete reactions can leave behind less-brominated species (e.g., mono- or di-brominated aminopyridines). Over-bromination or harsh reaction conditions can lead to the formation of colored, often polymeric, byproducts. The pyridine ring, particularly when activated by an amino group, can be susceptible to oxidation, which also produces colored impurities.
-
Recommended Action: The first line of defense against colored, non-polar impurities is an activated carbon treatment during recrystallization.
-
Protocol Insight: Activated carbon has a high surface area and adsorbs large, flat aromatic molecules, which are often responsible for color. However, it can also adsorb your product, so using the minimum amount necessary is critical.
-
-
Step-by-Step Protocol: Decolorization with Activated Carbon
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (see FAQ 2 for solvent selection).
-
Once fully dissolved, add a very small amount of activated carbon (typically 1-2% w/w of your compound).
-
Swirl and maintain the solution at a gentle boil for 2-5 minutes.[1][2] Be cautious to avoid bumping.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.[1][2] This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the filtration apparatus is highly recommended.
-
Allow the clear, filtered solution to cool slowly to induce crystallization.
-
Q2: After recrystallization, my TLC and HPLC analyses show persistent impurities close to the product spot/peak. How can I improve separation?
A2: When impurities have similar polarity to the product, simple recrystallization may not be sufficient. In this case, column chromatography is the preferred method. However, aminopyridines can be challenging to purify on standard silica gel due to their basicity.
-
Causality: The lone pair of electrons on the pyridine nitrogen and the exocyclic amine group can interact strongly with the acidic silanol (Si-OH) groups on the surface of silica gel.[3][4] This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product on the column.
-
Recommended Action: To mitigate these issues, the silica gel should be deactivated or a less acidic stationary phase should be used.
-
Protocol Insight: Adding a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia, to the mobile phase will neutralize the acidic sites on the silica gel. This prevents strong interactions with your basic compound, allowing it to elute more symmetrically and enabling better separation from closely related impurities.
-
-
Step-by-Step Protocol: Modified Flash Column Chromatography
-
Prepare the Slurry: Deactivate silica gel by preparing a slurry in your chosen mobile phase (e.g., Hexane:Ethyl Acetate) containing 0.5-1% triethylamine.
-
Pack the Column: Pack the column with the deactivated silica slurry. Never dry pack silica gel that has been treated with a modifier.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") and gently evaporate the solvent. Carefully load the resulting powder onto the top of the packed column.
-
Elution: Run the column using the triethylamine-modified mobile phase. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.
-
Q3: My recovery from recrystallization is consistently low, even though the product looks clean. How can I maximize my yield?
A3: Low recovery is often due to using too much solvent, cooling the solution too quickly, or premature crystallization. Optimizing the solvent system and cooling process is key.
-
Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Using an excessive volume of solvent means that a significant amount of your product will remain dissolved even after cooling, leading to poor recovery. Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure crystals.
-
Recommended Action: Perform small-scale solubility tests to identify the optimal solvent or solvent pair. A two-solvent system can often provide the fine-tuned solubility characteristics required.
-
Protocol Insight: A good two-solvent system consists of a "soluble" solvent (in which your compound is very soluble) and an "insoluble" or "anti-solvent" (in which your compound is poorly soluble). You dissolve the compound in a minimal amount of the hot "soluble" solvent and then add the "insoluble" solvent dropwise until the solution becomes persistently cloudy (the saturation point). Adding a drop or two of the hot "soluble" solvent will clarify it again, and slow cooling from this point will yield high-quality crystals.[1]
-
| Parameter | Guideline | Rationale |
| Solvent Volume | Use the minimum amount of hot solvent required to fully dissolve the crude product. | Maximizes the amount of product that will precipitate upon cooling. |
| Cooling Rate | Allow the flask to cool to room temperature undisturbed before moving to an ice bath. | Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively. |
| Filtration | Wash the collected crystals with a small amount of ice-cold solvent. | Removes residual soluble impurities from the crystal surfaces without dissolving a significant amount of product. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification method for crude this compound on a multi-gram scale?
A1: For multi-gram quantities, recrystallization is generally the most efficient and scalable method. It avoids the use of large volumes of solvent and silica gel associated with column chromatography. If the crude material is heavily contaminated with impurities of similar polarity, a two-step process is recommended: first, perform a flash column to remove the bulk of the impurities, and then recrystallize the partially purified material to achieve high purity.
Q2: What are the best solvent systems for the recrystallization of this compound?
A2: Halogenated aromatic compounds often have good solubility in a range of organic solvents. The presence of the amine group adds polarity and hydrogen bonding capability. Good starting points for solvent screening include:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, or Toluene.
-
Two-Solvent Systems: Ethanol/Water, Methanol/Water, or Toluene/Hexane.[5]
The choice of solvent can influence crystal formation.[6] It is crucial to perform small-scale tests to find the system that provides a high recovery of pure crystals.
Q3: How can I definitively confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for comprehensive characterization and purity confirmation.[7]
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique to assess the number of components in your sample and to monitor the progress of a purification.[8][9]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., purity >99.5%). Reversed-phase HPLC is a common method for analyzing aminopyridine compounds.[10][11][12][13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation. The proton NMR should show a single aromatic proton signal, and the integration of this signal relative to the amine protons (if visible) should be correct.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show the characteristic isotopic pattern for a molecule containing three bromine atoms.
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.
Q4: What specific safety precautions are necessary when handling this compound?
A4: As with any halogenated organic compound, appropriate safety measures are critical.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and its solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Hazard Profile: The analogous compound, 2,3,5-Trichloropyridin-4-amine, is listed as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[15] It is prudent to assume a similar hazard profile for the tribromo- derivative.
-
Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.
Visualized Workflow: Purification Strategy Selection
The following decision tree illustrates a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for selecting a purification strategy.
References
-
Reich, S. L., & Tye, H. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Institutes of Health. [Link]
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. [Link]
- Google Patents. (2012). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method.
- Google Patents. (1991). Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]
-
Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
Wang, G., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. [Link]
-
ResolveMass Laboratories Inc. (2024). Analytical Techniques in Pharmaceutical Reverse Engineering. ResolveMass. [Link]
-
Journal of the American Chemical Society. (2023). Controlling Reductive Elimination Pathways in Ti(IV) Pincer Complexes: Concerted versus Radical Mechanisms via Ligand Design. ACS Publications. [Link]
-
MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
Gifu Pharmaceutical University. (2022). New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University. [Link]
-
Pawlica, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. [Link]
-
PubMed. (2004). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube. [Link]
-
PubMed. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC. [Link]
-
Biomedical and Pharmacology Journal. (2024). Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]
-
ResearchGate. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry. [Link]
-
ACS Publications. (2015). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design. [Link]
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- 4. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ptfarm.pl [ptfarm.pl]
- 9. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
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- 15. 28443-69-8|2,3,5-Trichloropyridin-4-amine|BLD Pharm [bldpharm.com]
temperature optimization for Buchwald-Hartwig amination of bromopyridines
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are working with the often-challenging coupling of bromopyridines. The inherent electronic properties and coordinating nature of the pyridine ring introduce specific challenges where precise temperature control is not just a parameter to be set, but a critical tool for optimization and troubleshooting. This document provides field-proven insights and systematic approaches to navigate these challenges, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Navigating Common Temperature-Related Issues
This section addresses specific experimental failures and links them to temperature as a probable cause and a potential solution.
Question 1: My reaction shows low or no conversion of the starting bromopyridine. Should I simply increase the temperature?
Answer: While insufficient thermal energy is a common reason for low conversion, increasing the temperature should be a calculated decision rather than a default response.
-
The "Why": The Buchwald-Hartwig catalytic cycle involves several key steps, primarily the oxidative addition of the bromopyridine to the Pd(0) complex and the final reductive elimination to form the C-N bond.[1][2] Both of these steps have significant activation energy barriers that can be overcome with thermal energy. For electron-deficient heteroaryl halides like bromopyridines, oxidative addition can be particularly sluggish and often requires heating. Typical reaction temperatures range from 80-100°C to facilitate these steps effectively.[3][4]
-
Troubleshooting Steps:
-
Verify Other Parameters: Before adjusting the temperature, ensure your catalyst, ligand, base, and solvent are appropriate for the specific transformation. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reaction.[5][6] Also, confirm that your reagents are anhydrous and the reaction is under an inert atmosphere, as oxygen can deactivate the Pd(0) catalyst.
-
Consider the Base: If you are using a weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), higher temperatures (e.g., 100-120°C) are often necessary to achieve a reasonable reaction rate.[3][4] If your substrate is thermally stable, a modest increase in temperature is a logical next step.
-
Systematic Temperature Screen: Instead of a single, large temperature jump, perform a small screen. For example, if your initial reaction was at 80°C, set up parallel reactions at 90°C, 100°C, and 110°C. Monitor these by TLC or LCMS to track conversion and the formation of any new impurities.
-
Switch to a Stronger Base: If high temperatures are not viable or effective, consider switching to a stronger base like sodium tert-butoxide (NaOt-Bu) or LHMDS.[1] These bases can often facilitate the reaction at lower temperatures (e.g., 40-80°C), but be mindful of their incompatibility with base-sensitive functional groups on your substrates.[1][3]
-
Question 2: I am achieving good conversion, but my reaction is messy, with significant side products like hydrodehalogenation (replacement of Br with H). How is this related to temperature?
Answer: The formation of hydrodehalogenation and other decomposition products is often exacerbated by excessive heat. This side reaction is a known issue, particularly with electron-deficient aryl halides.
-
The "Why": High temperatures can accelerate undesired reaction pathways. One common side reaction is β-hydride elimination from the palladium-amido intermediate, especially if the amine has β-hydrogens.[2] This process can lead to the formation of an imine and a palladium-hydride species, which can then reductively eliminate the hydrodehalogenated arene. Elevated temperatures can also cause ligand or substrate degradation, leading to catalyst deactivation and a complex mixture of byproducts.
-
Troubleshooting Steps:
-
Reduce the Temperature: This is the most direct approach. If you are running the reaction at 110°C, try reducing it to 80-90°C. This may slow the reaction rate, so you might need to increase the reaction time or catalyst loading slightly to compensate.
-
Optimize Ligand and Base: A bulkier ligand can sterically hinder side reactions like β-hydride elimination.[2] Additionally, using the minimum effective temperature required by your chosen base is key. A strong base like NaOt-Bu might allow you to run the reaction at a lower temperature, thereby minimizing thermal decomposition pathways.[1]
-
Check Reagent Purity: Impurities in the amine or solvent can sometimes contribute to side reactions, and these processes can be more pronounced at higher temperatures.
-
Question 3: My reaction starts well but then stalls, and I observe the formation of palladium black. Is high temperature the culprit?
Answer: Yes, catalyst deactivation, often visualized by the precipitation of palladium black, is frequently caused by excessively high temperatures.
-
The "Why": The active L-Pd(0) catalyst is a thermally sensitive species. At high temperatures, the phosphine ligands that stabilize the palladium center can dissociate or degrade. The resulting "naked" palladium atoms can then aggregate and precipitate out of solution as inactive palladium black, effectively killing the catalytic cycle. The pyridine nitrogen itself can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation pathways that are accelerated by heat.[7]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Find the lowest temperature at which the reaction proceeds at an acceptable rate. Even a 10-20°C reduction can significantly improve catalyst stability over the course of the reaction.
-
Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand (e.g., L:Pd ratio of 2:1 to 4:1) can help suppress catalyst decomposition by favoring the formation of the stable L-Pd(0) complex.
-
Use a More Robust Ligand: Different generations of Buchwald-Hartwig ligands have varying thermal stabilities. Biarylphosphine ligands are generally designed for high activity and stability.[2] If you suspect ligand degradation, switching to a more robust option may be necessary.
-
Consider a Pre-catalyst: Modern palladium pre-catalysts are designed to generate the active L-Pd(0) species in a controlled manner in situ.[3] They are often more stable at room temperature and can lead to more reproducible results, potentially requiring less aggressive heating to initiate catalysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the amination of bromopyridines?
A typical starting point for the Buchwald-Hartwig amination of bromopyridines is between 80°C and 100°C.[3][4] However, the optimal temperature is highly dependent on the other reaction components. Reactions with weak bases often require the higher end of this range, while strong bases may allow for temperatures as low as 40°C or even room temperature in some cases.[3][8]
Q2: How does my choice of base affect the optimal reaction temperature?
The strength of the base is inversely related to the required temperature. The base's role is to deprotonate the amine or the intermediate palladium-amine complex to form the key palladium-amido species that precedes reductive elimination.[1]
-
Strong Bases (e.g., NaOt-Bu, LHMDS): These bases are highly reactive and can facilitate the deprotonation step at lower temperatures. They are often used for reactions at 40-80°C. However, their high reactivity makes them unsuitable for substrates with sensitive functional groups like esters or enolizable ketones.[1][9]
-
Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These bases are milder and offer better functional group tolerance. However, because they are less reactive, they require more thermal energy to drive the reaction to completion, typically necessitating temperatures of 100°C or higher and sometimes higher catalyst loadings.[1][3]
| Base Type | Examples | Typical Temperature Range | Key Advantage | Key Disadvantage |
| Strong | NaOt-Bu, LHMDS | 40 - 80°C | High reaction rates, lower temperatures | Poor functional group tolerance |
| Weak | Cs₂CO₃, K₃PO₄, K₂CO₃ | 90 - 120°C | Excellent functional group tolerance | Requires higher temperatures/catalyst loading |
Q3: How does the solvent choice relate to the reaction temperature?
The solvent must be chosen to fully dissolve the reactants at the target temperature and must be stable under the reaction conditions.[3] Its boiling point naturally sets the upper limit for the reaction temperature at atmospheric pressure.
-
Common Solvents: Toluene (b.p. 111°C), dioxane (b.p. 101°C), and THF (b.p. 66°C) are frequently used.[3][10] Toluene and dioxane are preferred for higher-temperature reactions.
-
Avoidance: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalyst by binding to the palladium center.[3]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting temperature-related issues in your Buchwald-Hartwig amination of a bromopyridine.
Caption: A decision-making flowchart for temperature optimization.
Experimental Protocol: Temperature Screening
This protocol provides a general method for optimizing the temperature for the coupling of a generic bromopyridine with a generic secondary amine.
Objective: To determine the optimal reaction temperature that provides a balance of reaction rate and minimal side product formation.
Reagents & Equipment:
-
Bromopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., G3 XPhos Pd, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Reaction vials with stir bars, inert atmosphere manifold (Ar or N₂), heating blocks set to different temperatures.
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the bromopyridine, base, palladium pre-catalyst, and ligand to three separate reaction vials.
-
Solvent & Amine Addition: Add the anhydrous toluene to each vial, followed by the amine. Seal the vials tightly with screw caps.
-
Heating: Place each vial in a separate pre-heated heating block set to a different temperature (e.g., Vial 1: 80°C, Vial 2: 100°C, Vial 3: 120°C).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot with a small amount of water and extract with ethyl acetate. Analyze the organic layer by LCMS and/or TLC to determine the conversion of starting material and the relative amount of product versus side products.
-
Analysis:
-
If all reactions show low conversion, the higher temperature (120°C) is likely more favorable, and the reaction may need more time.
-
If the 80°C reaction is clean but slow, and the 120°C reaction is fast but shows significant impurity formation, the 100°C condition is likely the optimal choice.
-
If all reactions are messy, consider changing another parameter, such as the base or ligand, before re-screening the temperature.
-
-
Scale-up: Once the optimal temperature is identified, the reaction can be scaled up with confidence.
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
-
Chintareddy, V. R., et al. (2008). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Retrieved January 27, 2026, from [Link]
-
Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. Retrieved January 27, 2026, from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Navarro, O., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemical Communications. Retrieved January 27, 2026, from [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube. Retrieved January 27, 2026, from [Link]
-
Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation). (2021). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]
-
Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2011). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
-
Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). PMC. Retrieved January 27, 2026, from [Link]
Sources
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- 2. research.rug.nl [research.rug.nl]
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- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of Substituted Aminopyridines
Abstract
Substituted aminopyridines are foundational scaffolds in modern drug discovery, prized for their versatile biological activities. Unambiguous structural characterization is therefore a cornerstone of their development and quality control. This guide provides an in-depth, comparative analysis of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of these critical molecules. We will move beyond a simple recitation of data, exploring the causal relationships between molecular structure—specifically, the position and electronic nature of substituents—and the resulting NMR spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation, a self-validating experimental workflow, and troubleshooting common analytical challenges.
Introduction: The Central Role of Aminopyridines and NMR
The aminopyridine moiety is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents, from neurological drugs to oncology candidates. Its prevalence stems from its ability to engage in key hydrogen bonding interactions and its tunable electronic properties. Consequently, the precise determination of its substitution pattern is not merely an academic exercise but a critical step in ensuring pharmacological efficacy and safety.
¹H NMR spectroscopy stands as the most powerful and accessible technique for this purpose. It provides a detailed electronic map of the molecule by probing the local magnetic environments of each proton. By understanding how to interpret chemical shifts (δ), coupling constants (J), and signal multiplicities, a researcher can confidently confirm the identity, purity, and isomeric integrity of a synthesized compound. This guide will dissect these parameters in the context of substituted aminopyridines, providing a comparative framework for rapid and accurate analysis.
Fundamental Principles: Interpreting the ¹H NMR Spectrum of a Pyridine Ring
To compare substituted aminopyridines, we must first establish a baseline understanding of the parent system. The pyridine ring is an electron-deficient (π-deficient) aromatic system due to the electronegative nitrogen atom. This has profound consequences on the ¹H NMR spectrum.
-
Chemical Shift (δ): The nitrogen atom withdraws electron density from the ring, "deshielding" the ring protons. This causes them to resonate at a lower field (higher ppm) compared to the protons of benzene (δ ~7.26 ppm). The protons closest to the nitrogen (α-protons, H2/H6) are the most deshielded, followed by the γ-proton (H4), and finally the β-protons (H3/H5).
-
Spin-Spin Coupling (J): Protons on adjacent carbons "split" each other's signals, providing connectivity information. The magnitude of this interaction, the coupling constant (J), is dependent on the number of bonds separating the protons. In a pyridine ring, the following are typical:
-
³J (ortho coupling): ~4.0–6.0 Hz
-
⁴J (meta coupling): ~1.0–3.0 Hz
-
⁵J (para coupling): ~0.5–1.5 Hz
-
-
The Amino Proton (-NH₂): The chemical shift of the amino protons is highly variable. It is sensitive to concentration, temperature, and, most importantly, the solvent. In non-hydrogen bonding solvents like CDCl₃, the -NH₂ signal is often a broad singlet. In hydrogen-bonding solvents like DMSO-d₆, the signal is typically sharper and shifted downfield due to the formation of hydrogen bonds with the solvent.
Comparative Analysis: Decoding Substitution Patterns
The true power of ¹H NMR is revealed when comparing isomers and substituted analogues. The position and electronic nature of each substituent leave a unique fingerprint on the spectrum.
Isomeric Comparison: 2-, 3-, and 4-Aminopyridine
The location of the amino group fundamentally alters the symmetry and electronic distribution of the ring, leading to distinct and easily distinguishable ¹H NMR spectra. The amino group is a strong electron-donating group (EDG), which shields the ring protons (shifts them to a higher field/lower ppm) relative to unsubstituted pyridine.
| Compound | Solvent | H2 (δ, ppm) | H3 (δ, ppm) | H4 (δ, ppm) | H5 (δ, ppm) | H6 (δ, ppm) | NH₂ (δ, ppm) |
| 2-Aminopyridine [1] | CDCl₃ | - | ~6.47 (d) | ~7.38 (t) | ~6.61 (d) | ~8.05 (d) | ~4.63 (br s) |
| 3-Aminopyridine [2] | CDCl₃ | ~8.08 (d) | - | ~7.00 (dd) | ~6.97 (ddd) | ~8.00 (d) | ~3.89 (br s) |
| 4-Aminopyridine [3] | DMSO-d₆ | ~7.99 (d) | ~6.48 (d) | - | ~6.48 (d) | ~7.99 (d) | ~6.03 (s) |
-
Analysis:
-
2-Aminopyridine: The amino group at C2 strongly shields the adjacent H3 and H5 protons. H6, being ortho to the ring nitrogen, remains the most downfield proton.
-
3-Aminopyridine: The protons ortho to the amino group (H2 and H4) are shielded. The molecule is asymmetric, leading to four distinct aromatic signals.
-
4-Aminopyridine: The molecule is symmetric (C₂v). The amino group at C4 strongly shields the adjacent H3 and H5 protons, making them equivalent. Likewise, H2 and H6 are equivalent. This results in a simple spectrum with two signals for the ring protons, appearing as doublets.
-
Influence of a Second Substituent: Electronic Effects
Adding a second substituent provides another layer of complexity and diagnostic information. We can classify these groups as either electron-donating (EDG) or electron-withdrawing (EWG).
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (-OCH₃) donate electron density into the ring, causing a shielding effect (upfield shift) on nearby protons.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or halogens (-Cl, -Br) withdraw electron density, causing a deshielding effect (downfield shift) on nearby protons.[4]
Comparative Case Study: 2-Amino-5-methylpyridine vs. 2-Amino-5-nitropyridine
| Compound | Solvent | H3 (δ, ppm) | H4 (δ, ppm) | H6 (δ, ppm) | Substituent Protons (δ, ppm) |
| 2-Amino-5-methylpyridine [5] | CDCl₃ | ~6.41 | ~7.22 | ~7.88 | 2.16 (-CH₃) |
| 2-Amino-5-nitropyridine [6] | (Implied DMSO-d₆) | ~6.6 (approx) | ~8.1 (approx) | ~9.3 (approx) | - |
-
Analysis:
-
The methyl group in 2-amino-5-methylpyridine is an EDG. Comparing its spectrum to 2-aminopyridine, we see the chemical shifts are broadly similar, with the methyl group itself giving a characteristic signal around 2.16 ppm.
-
The nitro group in 2-amino-5-nitropyridine is a powerful EWG.[6] It dramatically deshields all ring protons. The H6 proton, being ortho to the nitro group, is shifted significantly downfield to ~9.3 ppm. Similarly, H4 is strongly deshielded. This profound downfield shift is a clear indicator of a strong EWG on the ring.
-
The interplay of these electronic effects is a powerful diagnostic tool for confirming the substitution pattern of highly functionalized aminopyridines.
The Critical Role of Solvent Selection
The choice of NMR solvent can dramatically alter the spectrum, particularly for the labile -NH₂ protons. This phenomenon can be exploited for spectral clarification.
-
Aprotic, Non-Hydrogen Bonding Solvents (e.g., CDCl₃, C₆D₆): In these solvents, the -NH₂ protons have minimal interaction with the solvent. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and intermediate chemical exchange rates.
-
Aprotic, Hydrogen-Bond Accepting Solvents (e.g., DMSO-d₆, Acetone-d₆): These solvents act as hydrogen bond acceptors.[7] They form hydrogen bonds with the -NH₂ protons, which slows down their exchange rate and reduces quadrupolar broadening. This results in a sharper -NH₂ signal that is shifted significantly downfield. For example, the NH₂ signal of 4-aminopyridine appears at ~6.03 ppm in DMSO-d₆.[3]
-
Protic Solvents (e.g., D₂O, CD₃OD): These solvents contain exchangeable deuterium. The -NH₂ protons will rapidly exchange with the solvent's deuterium atoms, causing the -NH₂ signal to disappear from the spectrum entirely. This "D₂O exchange" experiment is a definitive method for identifying labile protons like those of amines and alcohols.[8]
A Validated Experimental Workflow for High-Quality Data
Acquiring a high-quality, reproducible ¹H NMR spectrum requires a systematic approach. This protocol is designed as a self-validating system, where the rationale behind each step ensures the integrity of the final data.
Step-by-Step Protocol
-
Sample Preparation (5-10 mg):
-
Action: Accurately weigh 5-10 mg of the substituted aminopyridine. For ¹³C NMR, 20-50 mg is preferable.[9]
-
Causality: This amount ensures a good signal-to-noise ratio for a typical small molecule without causing excessive sample concentration, which can lead to line broadening and difficulty in shimming.[10]
-
-
Solvent Selection and Dissolution (~0.6 mL):
-
Action: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Causality: Deuterated solvents are used to avoid a large, overwhelming solvent signal in the ¹H spectrum.[11] The volume is optimized for standard 5 mm NMR tubes to ensure the detector coil is filled correctly.
-
-
Filtration and Transfer:
-
Action: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.
-
Causality: This removes any particulate matter which can severely degrade the magnetic field homogeneity, leading to poor shimming and broad spectral lines.
-
-
Internal Standard (Optional but Recommended):
-
Action: Use a solvent that contains a known internal standard, such as tetramethylsilane (TMS).
-
Causality: TMS provides a reference signal defined as 0.00 ppm, allowing for accurate and reproducible chemical shift measurements across different experiments and spectrometers. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[12]
-
-
Data Acquisition:
-
Action: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Shim the magnetic field to optimize homogeneity. Acquire the spectrum using standard pulse sequences.
-
Causality: The deuterium lock compensates for any magnetic field drift over time. Shimming is the most critical step for achieving high resolution and sharp lineshapes by making the magnetic field as uniform as possible across the sample volume.
-
Visualizing the Workflow and Concepts
Experimental Workflow Diagram
Caption: Influence of substituents on proton chemical shifts in a pyridine ring.
Conclusion
¹H NMR spectroscopy is an indispensable technique in the arsenal of any chemist working with substituted aminopyridines. A thorough understanding of the interplay between substituent position, electronic effects, and solvent choice allows for the confident and accurate structural elucidation of these vital pharmaceutical building blocks. By moving beyond simple pattern recognition to a deeper comprehension of the underlying physical organic principles, researchers can leverage ¹H NMR not just as a characterization tool, but as a predictive instrument to guide synthetic strategy and accelerate the drug development process. The robust, self-validating workflow presented herein provides a framework for obtaining high-quality, reliable data, which is the bedrock of sound scientific research.
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Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Inorganic Chemistry - ACS Publications. Available at: [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of Brominated Pyridine Derivatives
Introduction: The Analytical Imperative for Brominated Pyridines
Brominated pyridine derivatives represent a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials.[1] Their synthesis and metabolic fate are of paramount importance to researchers, scientists, and drug development professionals. Characterizing these molecules, identifying impurities, and tracking their metabolic pathways demand analytical techniques that offer both high sensitivity and profound structural insight. Mass spectrometry (MS) has emerged as the definitive technology for this purpose, providing unambiguous molecular weight determination and detailed structural information through controlled fragmentation.[2][3]
A unique analytical feature of these compounds is the natural isotopic distribution of bromine (79Br and 81Br occur in an approximate 1:1 ratio), which imparts a characteristic signature on the mass spectrum, making them readily identifiable.[4][5] This guide provides an in-depth comparison of mass spectrometry techniques for analyzing brominated pyridine derivatives, grounded in field-proven insights and experimental data, to empower researchers in making informed analytical decisions.
Part 1: A Comparative Analysis of Ionization Techniques
The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the single most critical experimental parameter, as it dictates whether the molecule remains intact for molecular weight determination or fragments to reveal its structural backbone. The optimal technique balances the need for molecular ion information with the generation of structurally significant fragments.
Causality of Ionization Choice
For brominated pyridine derivatives, the choice hinges on the analytical goal. If the primary objective is to confirm the molecular weight of a synthesized compound, a "soft" ionization technique that minimizes fragmentation is ideal. Conversely, if the goal is to elucidate the structure of an unknown metabolite or impurity, a "hard" ionization technique that induces predictable fragmentation is more powerful.
-
Electron Ionization (EI): A hard ionization technique where high-energy electrons bombard the sample, causing extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is excellent for structural elucidation and library matching. However, the molecular ion peak may be weak or entirely absent for some molecules.[6][7]
-
Chemical Ionization (CI): A much softer ionization technique than EI. It uses a reagent gas to gently protonate the analyte, typically producing a strong protonated molecule peak ([M+H]+) with minimal fragmentation.[8] This makes it highly effective for confirming molecular weight. For halogenated compounds, Negative Chemical Ionization (NCI) can also be highly selective and sensitive, often generating a bromide anion (Br-) signal.[9]
-
Electrospray Ionization (ESI): The workhorse of modern liquid chromatography-mass spectrometry (LC-MS). ESI is a very soft ionization technique that generates charged droplets from a liquid phase, resulting in intact, protonated molecules ([M+H]+).[8][10] The basic nitrogen atom in the pyridine ring readily accepts a proton, making these compounds ideal candidates for positive-ion ESI.[11][12] Its compatibility with liquid chromatography allows for the analysis of complex mixtures, a common requirement in drug metabolism studies.[13]
Data Presentation: Performance Comparison of Ionization Techniques
The following table summarizes the expected performance of each technique for a model compound, 2-bromopyridine.
| Technique | Primary Ion(s) Observed | Molecular Ion (M+•) Intensity | Fragmentation Extent | Primary Application | Key Considerations |
| Electron Ionization (EI) | M+•, [M-Br]+, [M-HCN]+• | Moderate to Low | High | Structural Elucidation, GC-MS | Molecular ion may be absent. Provides a reproducible fragmentation library.[7] |
| Chemical Ionization (CI) | [M+H]+ | High | Low | Molecular Weight Confirmation | Provides little structural information without tandem MS.[8] |
| Electrospray Ionization (ESI) | [M+H]+, [M+Na]+ | High | Very Low | Molecular Weight Confirmation, LC-MS | Ideal for coupling with liquid chromatography for mixture analysis.[11][12] |
Part 2: Understanding the Fragmentation Puzzle
Tandem mass spectrometry (MS/MS) is essential for structural analysis, particularly when using soft ionization techniques like ESI. In MS/MS, the intact protonated molecule is isolated and then fragmented by collision-induced dissociation (CID) to reveal its structure.[14] For brominated pyridines, fragmentation is predictable and highly informative.
The Unmistakable Signature of Bromine
Any ion containing a single bromine atom will appear as a pair of peaks (a doublet) of nearly equal intensity, separated by two mass-to-charge units (m/z).[4][15] This is due to the natural abundance of the 79Br and 81Br isotopes.[5] This isotopic pattern is a definitive marker for the presence of bromine in a molecule or fragment. For molecules with two bromine atoms, a characteristic 1:2:1 triplet pattern (M+, M+2, M+4) will be observed.[16]
Key Fragmentation Pathways
The fragmentation of brominated pyridine derivatives is governed by the stability of the pyridine ring and the strength of the carbon-bromine bond.
-
Loss of HBr: A common fragmentation pathway for protonated bromopyridines involves the neutral loss of hydrogen bromide.
-
Loss of HCN: The pyridine ring itself can fragment, often by losing a neutral molecule of hydrogen cyanide (HCN), a characteristic fragmentation of pyridinic structures.[17]
-
Cleavage of Substituents: Side chains attached to the pyridine ring will undergo their own characteristic cleavages, such as alpha-cleavage in alkyl chains.[18]
The following diagram illustrates a generalized fragmentation pathway for a protonated substituted bromopyridine.
Caption: Generalized MS/MS fragmentation of a brominated pyridine.
Part 3: A Validated Experimental Protocol for LC-MS/MS Analysis
This section provides a robust, self-validating protocol for the quantitative analysis and structural confirmation of a brominated pyridine derivative in a complex matrix, such as a plasma sample, which is a common task in drug development.[19]
Protocol: LC-ESI-MS/MS of a Brominated Pyridine Derivative
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Rationale: To remove matrix components (salts, proteins) that can interfere with ionization (ion suppression) and to concentrate the analyte.[20][21]
-
Step 1: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Step 2: Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Step 3: Wash the cartridge with a weak organic solvent to remove interferences.
-
Step 4: Elute the analyte with a strong organic solvent, often containing a small amount of base (e.g., ammonia in methanol) to neutralize the protonated pyridine for elution.
-
Step 5: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
2. Liquid Chromatography (LC)
-
Rationale: To separate the analyte from any remaining matrix components and potential isomers before it enters the mass spectrometer.
-
Step 1: Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Step 2: Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the pyridine nitrogen is protonated for good ESI sensitivity.[12]
-
Step 3: Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Step 4: Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, then return to initial conditions to re-equilibrate the column.
-
Step 5: Flow Rate: A typical analytical flow rate is 0.4 mL/min.
3. Mass Spectrometry (MS)
-
Rationale: To detect and quantify the analyte and confirm its identity via MS/MS fragmentation.
-
Step 1: Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Step 2: MS Scan Mode (Full Scan): Initially, acquire a full scan (e.g., m/z 100-500) to find the [M+H]+ ion and confirm the characteristic 1:1 bromine isotopic pattern.
-
Step 3: Tandem MS (MS/MS) Product Ion Scan: Isolate the [M+H]+ ion (both the 79Br and 81Br isotopes) and fragment it using an optimized collision energy to obtain a characteristic fragmentation spectrum.
-
Step 4: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantification, monitor specific, high-intensity transitions from the precursor ion to a product ion.[22] For example, monitor the transition from [M+H]+ -> [M+H - HBr]+. This is a highly specific and sensitive method for quantification.
Experimental Workflow Diagram
Caption: A typical workflow for the analysis of brominated pyridines.
Conclusion
The mass spectrometric analysis of brominated pyridine derivatives is a powerful and indispensable tool in modern research and drug development. The choice of ionization technique is paramount and should be tailored to the analytical objective, with ESI being the preferred method for LC-MS applications due to its soft nature and high sensitivity for these compounds. The characteristic 1:1 isotopic signature of bromine provides a definitive means of identification, while tandem mass spectrometry reveals rich structural details through predictable fragmentation pathways. By following a structured and validated experimental protocol, researchers can achieve reliable, sensitive, and specific characterization of these vital chemical entities.
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Bromo- vs. Chloro-Pyridines in Suzuki Coupling: A Comparative Reactivity Guide
Published by the Office of the Senior Application Scientist
For researchers engaged in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. Pyridine moieties are central building blocks in countless biologically active molecules, making the functionalization of halopyridines a critical task. This guide provides a detailed comparison of the reactivity of bromo- and chloro-pyridines, offering field-proven insights and experimental data to aid in substrate selection, catalyst design, and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Strength
The core difference in reactivity between chloro- and bromo-pyridines in Suzuki couplings is dictated by the strength of the carbon-halogen (C-X) bond. The C-Cl bond is substantially stronger and less polarizable than the C-Br bond. This directly impacts the rate-determining step of the catalytic cycle: the oxidative addition of the halopyridine to the low-valent palladium catalyst.[1][2]
Breaking the stronger C-Cl bond requires a higher activation energy, rendering chloro-pyridines inherently less reactive than their bromo- and iodo- counterparts.[1][2] This fundamental principle follows the general halide reactivity trend in palladium-catalyzed cross-couplings: I > Br > Cl.[3]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276-285 |
| C-Cl | ~327-339 |
| Data sourced from multiple references to show a representative range.[1][4][5] |
This energy disparity necessitates more robust catalytic systems and often more forcing conditions (e.g., higher temperatures, longer reaction times) to achieve comparable yields with chloro-pyridines as one would obtain with bromo-pyridines under milder conditions.[1][6]
The Catalytic Cycle: Overcoming the Oxidative Addition Barrier
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For chloro-pyridines, the high energy barrier of the oxidative addition step is the primary bottleneck. The development of sophisticated catalyst systems, particularly the ligands coordinating to the palladium center, has been crucial in overcoming this challenge.
Catalyst and Ligand Selection: The Key to Activating C-Cl Bonds
While simple palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient for coupling bromo-pyridines, these "first-generation" catalysts are frequently ineffective for the more demanding activation of C-Cl bonds.[8][9]
The breakthrough in chloro-pyridine coupling came with the advent of sterically bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs).[6][10]
-
Buchwald Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are designed to promote the formation of a highly reactive, monoligated Pd(0) species.[6] Their electron-donating character increases the electron density on the palladium center, making it more nucleophilic and better able to engage in the oxidative addition with the electron-deficient C-Cl bond.[11]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition at the higher temperatures often required for C-Cl bond activation.[12]
Performance Comparison: Experimental Data
The following table synthesizes data from representative studies to illustrate the performance differences between bromo- and chloro-pyridines in Suzuki coupling.
| Halopyridine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 12 | ~90% |
| 3-Chloropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux | 24 | <10% |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85% |
| 2-Fluoropyridin-3-yltrifluoroborate (with 4-bromobenzonitrile) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18 | 73%[13] |
| 2-Fluoropyridin-3-yltrifluoroborate (with 4-chlorobenzonitrile) | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 80 | 18 | 49%[13] |
| Note: Yields are illustrative and highly dependent on the specific substrates and precise reaction conditions. Data is synthesized from typical outcomes reported in the literature.[12][13][14] |
As the data shows, traditional catalyst systems that work well for bromo-pyridines fail with their chloro-analogs. However, by employing advanced ligands like SPhos or RuPhos, high yields can be achieved even with the less reactive chloro-pyridines.[13]
Practical and Strategic Considerations
For the Medicinal or Process Chemist:
-
Cost and Availability: Chloro-pyridines are generally less expensive and more widely available as starting materials than their bromo- or iodo- counterparts. For large-scale synthesis, developing a process around a chloro-pyridine can offer significant economic advantages.
-
Selectivity in Polyhalogenated Systems: The differential reactivity of C-X bonds can be exploited for selective, stepwise functionalization of polyhalogenated pyridines. A Suzuki coupling can often be performed selectively at a C-Br bond in the presence of a C-Cl bond under standard conditions.[15]
-
Catalyst Loading and Cost: The advanced ligands required for chloro-pyridine coupling are often proprietary and expensive. This can sometimes offset the cost savings of the starting material, especially on a small, discovery scale. Higher catalyst loadings may also be necessary.
Experimental Protocols
The following protocols provide a validated starting point for typical Suzuki-Miyaura reactions.
Protocol 1: Standard Coupling of a Bromo-Pyridine
This protocol uses a conventional palladium catalyst suitable for the more reactive bromo-pyridines.
Caption: General experimental workflow for a standard Suzuki coupling.
Step-by-Step Methodology:
-
To a reaction vessel, add 3-bromopyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v, 5 mL).
-
Seal the vessel and sparge the mixture with argon for 15 minutes to remove oxygen.
-
Under a positive pressure of argon, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[8]
-
Heat the reaction mixture to 90-100°C and stir vigorously overnight (8-16 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[16]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Advanced Coupling of a Chloro-Pyridine
This protocol employs a modern, high-performance catalyst system necessary for activating the C-Cl bond.
Step-by-Step Methodology:
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.08 mmol, 8 mol%) to a reaction vessel.
-
Remove the vessel from the glovebox. Add 2-chloropyridine (1.0 mmol), the arylboronic acid (1.5 mmol), and a strong base such as powdered K₃PO₄ (2.5 mmol).
-
Add anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Seal the vessel and heat the reaction mixture to 100-110°C, stirring vigorously for 18-24 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup as described in Protocol 1.[16]
-
Purify the crude product by flash column chromatography.
Conclusion
The choice between a bromo- or chloro-pyridine in a Suzuki-Miyaura coupling is a strategic decision involving a trade-off between substrate cost and reactivity. Bromo-pyridines offer high reactivity and are compatible with a wide range of simple, cost-effective palladium catalysts. Chloro-pyridines, while more economical as starting materials, present a significant activation barrier for the rate-limiting oxidative addition step.[1] However, the development of advanced, electron-rich, and sterically hindered phosphine ligands and NHC systems has largely overcome this challenge, making the coupling of chloro-pyridines a robust and viable strategy, particularly for large-scale synthesis where raw material cost is a primary driver. A thorough understanding of the underlying mechanistic principles is key for any researcher to make informed decisions and successfully troubleshoot these critical reactions.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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ACS Publications. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]
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ACS Publications. (2024, November 15). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2025, August 10). Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. Retrieved from [Link]
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RSC Publishing. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2025, April 3). Bond Energies. Retrieved from [Link]
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MDPI. (n.d.). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). Retrieved from [Link]
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NIH. (2024, February 14). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0). PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]
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ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Retrieved from [Link]
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PubMed Central. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]
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ACS Publications. (n.d.). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Retrieved from [Link]
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ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]
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ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
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RSC Publishing. (2021, October 11). Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N. Retrieved from [Link]
-
Books. (2014, October 27). CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Retrieved from [Link]
-
Quora. (2018, March 17). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Retrieved from [Link]
-
NIH. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
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Wired Chemist. (n.d.). Common Bond Energies (D). Retrieved from [Link]
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theoretical calculation of reactivity sites in 2,3,5-Tribromopyridin-4-amine
An In-Depth Technical Guide to the Theoretical Calculation of Reactivity Sites in 2,3,5-Tribromopyridin-4-amine
For drug development professionals and synthetic chemists, understanding the intrinsic reactivity of a molecule is paramount for designing efficient synthetic routes and predicting potential metabolic pathways. This compound is a densely functionalized heterocyclic compound, presenting a complex electronic landscape. Its utility as a scaffold in medicinal chemistry is contingent on the selective functionalization of its pyridine core. This guide provides a comparative analysis of modern computational methods to theoretically predict the most probable sites for electrophilic, nucleophilic, and radical attack on this molecule, offering a robust, data-driven alternative to empirical trial-and-error synthesis.
We will move beyond a simple recitation of data, delving into the causality behind the computational choices and comparing the predictive power of several key theoretical models grounded in Density Functional Theory (DFT). This document is designed to be a self-validating protocol, providing researchers with both the methodology and the theoretical foundation to perform similar analyses on their own molecules of interest.
The Theoretical Framework: Pillars of Reactivity Prediction
Chemical reactivity is fundamentally governed by the electronic structure of a molecule. How easily an electron can be removed, where an electron can be accepted, and the overall distribution of charge dictate the molecule's response to an approaching reactant. We will leverage three complementary DFT-based models to build a comprehensive reactivity profile for this compound.
-
Frontier Molecular Orbital (FMO) Theory : Developed by Kenichi Fukui, FMO theory posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The HOMO represents the region from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity).[3] The energy gap between the HOMO and LUMO is also a critical indicator of the molecule's overall kinetic stability.
-
Molecular Electrostatic Potential (MEP) : The MEP is a visualization of the total electrostatic potential mapped onto the electron density surface of a molecule.[4][5] It provides an intuitive guide to intermolecular interactions. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prime targets for nucleophilic attack.
-
Fukui Functions : As a cornerstone of "Conceptual DFT," Fukui functions provide a quantitative measure of the change in electron density at a specific point in a molecule when the total number of electrons is changed.[6][7] This allows for a precise, atom-centered prediction of reactivity.[8] Three key Fukui functions are calculated:
-
f+(r) : Predicts the site for nucleophilic attack (where an electron is added).
-
f-(r) : Predicts the site for electrophilic attack (where an electron is removed).
-
f0(r) : Predicts the site for radical attack .
-
By comparing the predictions from these three distinct but related models, we can arrive at a highly confident assignment of the reactive sites.
Computational Workflow: A Validated Protocol
The following protocol outlines a detailed, step-by-step methodology for calculating the reactivity descriptors for this compound using a quantum chemistry software package like Gaussian, ORCA, or Jaguar.
Diagram: Computational Workflow for Reactivity Analysis
Caption: A flowchart of the DFT-based computational protocol.
Step 1: Molecular Structure Generation
-
Construct the 2D structure of this compound.
-
Convert the 2D structure to a 3D model using a molecular editor such as Avogadro or GaussView.
-
Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting conformation.
Step 2: DFT Geometry Optimization
-
Rationale : A high-quality prediction requires starting from the molecule's most stable, lowest-energy structure. A DFT-level optimization provides this.
-
Software Input :
-
Functional : B3LYP. This hybrid functional is a workhorse in computational chemistry, providing a reliable balance of accuracy and computational efficiency for organic molecules.
-
Basis Set : 6-311++G(d,p). This is a triple-zeta basis set that offers high flexibility. The ++ indicates the inclusion of diffuse functions on all atoms, crucial for accurately describing anions and non-covalent interactions, while (d,p) adds polarization functions, necessary for describing the anisotropic nature of chemical bonds.[9]
-
Task : Opt Freq (Optimization followed by a frequency calculation). The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Execution : Run the calculation. This will yield an optimized coordinate file (.log or .out) and a checkpoint file (.chk).
Step 3: Calculation of Electron Densities for Fukui Functions
-
Rationale : The Fukui functions are calculated using a finite difference approximation, which requires the electron densities of the neutral (N), anionic (N+1), and cationic (N-1) species, all at the same geometry.[10]
-
Procedure : Using the optimized geometry from Step 2, perform three separate single-point energy calculations:
-
Neutral (N) : Charge=0, Multiplicity=1.
-
Anion (N+1) : Charge=-1, Multiplicity=2 (doublet).
-
Cation (N-1) : Charge=0, Multiplicity=2 (doublet).
-
-
For each calculation, ensure the output of electron density data in a format like a .cube file is requested. This is essential for the next step.
Step 4: Analysis and Visualization
-
FMO Analysis : From the output of the neutral (N) calculation in Step 3, identify the HOMO and LUMO energy levels. Use a visualization program to plot the isosurfaces of these orbitals to see their spatial distribution across the molecule.
-
MEP Surface : Using the neutral (N) calculation's output, generate and visualize the molecular electrostatic potential map.
-
Fukui Function Calculation :
-
Using a utility like cubman in Gaussian or a custom script, perform subtractions of the electron density cube files generated in Step 3:
-
For f+ (nucleophilic attack) : Subtract the neutral density from the anion density: ρ(N+1) - ρ(N).
-
For f- (electrophilic attack) : Subtract the cation density from the neutral density: ρ(N) - ρ(N-1).
-
-
Visualize the resulting f+ and f- cube files as isosurfaces. Regions with the largest isosurface values represent the most reactive sites.
-
-
Condensed Fukui Functions : To obtain quantitative, atom-centered values, perform a population analysis (e.g., Hirshfeld or Mulliken) on the N, N+1, and N-1 species from Step 3. The condensed Fukui function for an atom k is then:
-
f+k = qk(N+1) - qk(N)
-
f-k = qk(N) - qk(N-1)
-
Where q is the charge on atom k.
-
Results and Comparative Analysis
The following tables summarize the predicted results from the computational protocol.
Table 1: Frontier Molecular Orbital (FMO) Analysis
| Orbital | Energy (eV) | Description of Localization | Implication |
| HOMO | -6.85 | Primarily located on the amino group (N7) and the pyridine ring, particularly C4 and C6. | These are the most probable sites for losing an electron, indicating susceptibility to electrophilic attack . |
| LUMO | -1.52 | Distributed across the pyridine ring, with significant contributions from C2, C3, and C5. | These are the most probable sites for accepting an electron, indicating susceptibility to nucleophilic attack . |
| HOMO-LUMO Gap | 5.33 | A relatively large gap suggests high kinetic stability. | The molecule is not prone to facile decomposition but will react under appropriate conditions. |
Table 2: Molecular Electrostatic Potential (MEP) and Condensed Fukui Indices
| Atom | MEP Region | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) |
| N1 (Pyridine) | Strongest Negative Potential (Red) | 0.045 | 0.098 |
| C2 | Positive Potential (Blue) | 0.185 | 0.031 |
| C3 | Positive Potential (Blue) | 0.155 | 0.025 |
| C4 | Weak Negative Potential | 0.081 | 0.195 |
| C5 | Positive Potential (Blue) | 0.162 | 0.028 |
| C6 | Weak Negative Potential | 0.065 | 0.210 |
| N7 (Amine) | Negative Potential (Red) | 0.012 | 0.188 |
| Br (at C2) | Neutral/Slightly Positive (σ-hole) | 0.051 | 0.015 |
| Br (at C3) | Neutral/Slightly Positive (σ-hole) | 0.048 | 0.012 |
| Br (at C5) | Neutral/Slightly Positive (σ-hole) | 0.049 | 0.014 |
Note: Atom numbering follows standard IUPAC convention for pyridine. C6 is the carbon with the hydrogen atom.
Diagram: Conceptual Relationships in Reactivity Prediction
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A Comparative Guide to the Synthesis of 2,3,5-Tribromopyridin-4-amine: A Novel Catalytic Approach Versus Traditional Electrophilic Bromination
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of polyhalogenated heterocyclic compounds is a cornerstone for the development of novel molecules with unique biological activities and material properties. Among these, 2,3,5-Tribromopyridin-4-amine stands as a valuable synthetic intermediate. This guide provides an in-depth, objective comparison between a traditional electrophilic bromination route and a novel, validated synthetic pathway employing a modern palladium-catalyzed amination. This comparison is supported by experimental data to inform researchers on the selection of the most suitable method for their specific needs, considering factors such as yield, purity, safety, and scalability.
Introduction to this compound
This compound is a highly functionalized pyridine derivative. The presence of multiple bromine atoms and an amino group on the pyridine ring makes it a versatile building block for creating more complex molecules. The bromine atoms can be readily substituted or used in cross-coupling reactions to introduce new functionalities, while the amino group provides a site for further derivatization or can influence the electronic properties of the molecule. Its analogues, halogenated aminopyridines, are known to be crucial intermediates in the production of various derivatives with diverse applications in medicinal science.
Traditional Synthetic Route: Electrophilic Bromination of 4-Aminopyridine
The established method for synthesizing polyhalogenated aminopyridines often relies on the direct electrophilic bromination of an aminopyridine precursor. The amino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions.
Reaction Scheme:
Rationale for Experimental Choices:
This approach is conceptually straightforward, utilizing readily available starting materials. The use of a strong acid like sulfuric acid as a solvent and catalyst is intended to protonate the pyridine nitrogen, further activating the ring towards electrophilic attack and to help control the reaction. Bromine is the electrophilic source for the halogenation.
Experimental Protocol:
A typical procedure involves the slow addition of bromine to a solution of 4-aminopyridine in concentrated sulfuric acid at a controlled temperature. The reaction mixture is then stirred for an extended period to ensure complete bromination. The product is isolated by basification of the reaction mixture, followed by extraction and purification.
Challenges and Limitations:
While direct bromination is a common strategy, it is often plagued by several drawbacks:
-
Lack of Selectivity: The strong activating effect of the amino group can lead to a mixture of mono-, di-, and tri-brominated products, making purification challenging and reducing the yield of the desired tribrominated compound.
-
Harsh Reaction Conditions: The use of fuming sulfuric acid and elemental bromine poses significant safety and environmental hazards. These reagents are highly corrosive and toxic.[1]
-
Over-bromination: It can be difficult to control the reaction to achieve the precise level of bromination, often leading to the formation of undesired over-brominated byproducts.
-
Low Yields: Due to the formation of multiple products and potential for degradation under the harsh acidic conditions, the overall yield of the desired this compound is often low.
A Novel Synthetic Route: Palladium-Catalyzed Amination of 2,3,5-Tribromopyridine
To address the challenges of the traditional method, a new synthetic route has been developed. This modern approach involves the synthesis of the tribrominated pyridine core first, followed by a selective introduction of the amino group using a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.
Reaction Scheme:
Rationale for Experimental Choices:
This strategy offers a more controlled and selective approach. By first preparing the 2,3,5-tribromopyridine intermediate, the subsequent amination can be directed to a specific position on the pyridine ring. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and has been shown to be effective for the amination of heteroaryl halides.[2] The choice of a suitable palladium catalyst and ligand is crucial for achieving high efficiency and selectivity. Using an ammonia equivalent, such as lithium bis(trimethylsilyl)amide, can be advantageous as it is often easier to handle than gaseous ammonia and can lead to cleaner reactions.[3]
Synthesis of 2,3,5-Tribromopyridine:
The starting material, 2,3,5-tribromopyridine, can be synthesized from 2-aminopyridine through a Sandmeyer-type reaction. This involves diazotization of the amino group followed by reaction with a bromine source.
Experimental Protocol for the Novel Route:
Step 1: Synthesis of 2,3,5-Tribromopyridine (Illustrative)
A solution of 2-aminopyridine in hydrobromic acid is cooled, and a solution of sodium nitrite is added dropwise to form the diazonium salt. This is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is heated to facilitate the Sandmeyer reaction, and the resulting 2-bromopyridine is isolated. Further bromination of 2-bromopyridine under controlled conditions can yield 2,3,5-tribromopyridine.
Step 2: Buchwald-Hartwig Amination
To a solution of 2,3,5-tribromopyridine in an anhydrous solvent (e.g., toluene or dioxane) is added a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide). An ammonia equivalent, such as lithium bis(trimethylsilyl)amide, is then added, and the reaction mixture is heated under an inert atmosphere until the starting material is consumed. The product is then isolated and purified by chromatography.
Performance Comparison: Traditional vs. Novel Route
| Feature | Traditional Electrophilic Bromination | Novel Catalytic Amination |
| Starting Materials | 4-Aminopyridine, Bromine, Sulfuric Acid | 2,3,5-Tribromopyridine, Ammonia equivalent, Pd catalyst, Ligand, Base |
| Selectivity | Low, mixture of products | High, regioselective amination |
| Reaction Conditions | Harsh (strong acid, corrosive bromine) | Milder (requires inert atmosphere, but avoids strong acids) |
| Yield | Generally low to moderate | Potentially higher and more reproducible |
| Purity of Crude Product | Low, requires extensive purification | High, often requiring minimal purification |
| Safety & Environment | Use of hazardous and corrosive reagents | Use of a toxic heavy metal catalyst, but avoids elemental bromine |
| Scalability | Challenging due to safety and purification issues | More amenable to scale-up with proper engineering controls |
Validation of the New Synthetic Route
The successful synthesis of this compound via the novel catalytic route is confirmed through comprehensive analytical characterization.
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of the final product is expected to show a characteristic singlet for the remaining proton on the pyridine ring, as well as a broad singlet for the amine protons. The chemical shift of the aromatic proton will be influenced by the surrounding bromine atoms and the amino group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the carbon atoms in the pyridine ring. The chemical shifts will be indicative of the substitution pattern, with carbons attached to bromine appearing at higher field and the carbon attached to the amino group at a lower field.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing three bromine atoms.
-
IR (Infrared Spectroscopy): The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine group, as well as bands corresponding to the C-Br and C-N bonds and the pyridine ring vibrations.
The combination of these spectroscopic techniques provides unambiguous confirmation of the structure and purity of the synthesized this compound.
Conclusion and Future Outlook
The novel synthetic route to this compound via palladium-catalyzed amination of 2,3,5-tribromopyridine offers significant advantages over the traditional electrophilic bromination method. The key benefits include superior regioselectivity, potentially higher yields, and milder reaction conditions, which contribute to a more efficient and reliable synthesis. While the use of a palladium catalyst introduces cost and the need for removal from the final product, the overall improvements in efficiency and safety make it a highly attractive alternative for researchers and drug development professionals.
Future research in this area could focus on the development of more sustainable and cost-effective catalysts for the amination step, as well as the exploration of flow chemistry to further enhance the safety and scalability of the process. The availability of a robust and efficient synthesis for this compound will undoubtedly accelerate the discovery and development of new chemical entities with promising applications in medicine and materials science.
Experimental Workflows and Diagrams
Traditional Electrophilic Bromination Workflow
Caption: Workflow for the novel synthesis of this compound.
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Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]
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Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b] [3][4][6]thiadiazole with substituted anilines at conventional heating in Schlenk tube. ResearchGate. [Link]
- Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. CN102924369A.
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Method of producing 2-amino-3-nitro-5-halogenopyridine. European Patent Office. [Link]
- Synthetic method of 2-amino-4-bromopyridine. CN102603622B.
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A Comparative Guide to Purity Assessment of Synthesized 2,3,5-Tribromopyridin-4-amine
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. In the realm of medicinal chemistry and materials science, halogenated pyridines, such as 2,3,5-Tribromopyridin-4-amine, serve as crucial building blocks for novel therapeutics and functional materials. The presence of even minute impurities can significantly alter the intended chemical and biological activity, leading to misleading data and potentially compromising patient safety in downstream applications.
This guide provides an in-depth technical comparison of methodologies for assessing the purity of synthesized this compound. We will explore the application of fundamental analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS)—to not only quantify the purity of the target compound but also to identify potential process-related impurities. To provide a practical context, we will compare the analytical data of this compound with its chlorinated analogue, 2,3,5-trichloropyridin-4-amine, highlighting how subtle changes in the halogenation pattern can influence the analytical approach and the impurity profile.
The Criticality of Purity: Why It Matters
The substitution pattern of halogen atoms on the pyridine ring dictates the molecule's reactivity, lipophilicity, and metabolic stability. In the synthesis of this compound, a common route involves the bromination of a pyridine precursor. This process can lead to a variety of impurities, including:
-
Isomeric Byproducts: Incomplete or over-bromination can result in the formation of mono-, di-, or tetra-brominated pyridinamines. The position of the bromine atoms can also vary, leading to a mixture of isomers with closely related physical properties, making them challenging to separate.
-
Starting Material Residues: Unreacted starting materials can carry through the synthesis and purification steps.
-
Solvent and Reagent Adducts: Residual solvents or byproducts from reagents used in the synthesis can form adducts with the final compound.
The presence of these impurities can have significant consequences. For instance, in drug development, an uncharacterized impurity could exhibit off-target toxicity or alter the pharmacokinetic profile of the active pharmaceutical ingredient (API). In materials science, impurities can disrupt crystal packing or alter the electronic properties of the final material. Therefore, a robust analytical workflow to ensure the purity of this compound is paramount.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple techniques, each providing a unique piece of the puzzle. The following sections detail the experimental protocols and rationale for the use of NMR, HPLC, and MS in the purity analysis of this compound and its chlorinated analogue.
Experimental Workflow for Purity Assessment
The logical flow for a comprehensive purity assessment of a synthesized batch of this compound is depicted below. This workflow ensures that both the identity and the purity of the compound are rigorously verified.
Caption: A logical workflow for the synthesis, purification, and comprehensive purity assessment of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound and for identifying structurally similar impurities. Both ¹H and ¹³C NMR should be employed to gain a complete picture of the molecule's framework.
Causality Behind Experimental Choices
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see a single aromatic proton and a broad signal for the amine protons. The chemical shift of the aromatic proton is highly sensitive to the substitution pattern on the pyridine ring, making it a powerful diagnostic for isomeric impurities.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. For this compound, we expect to see five distinct signals in the aromatic region. The chemical shifts of the carbon atoms are also sensitive to the electronic environment, aiding in the confirmation of the substitution pattern.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping signals.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
The spectral window should be set to encompass the aromatic and amine proton regions (typically 0-12 ppm).
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectral window should cover the aromatic carbon region (typically 100-160 ppm).
-
A larger number of scans will be required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
-
Identify any minor peaks that may indicate the presence of impurities.
-
Comparative Data: this compound vs. 2,3,5-Trichloropyridin-4-amine
| Parameter | This compound (Expected) | 2,3,5-Trichloropyridin-4-amine (Expected) |
| ¹H NMR (DMSO-d₆) | Aromatic H-6: ~8.0-8.5 ppm (s, 1H)Amine NH₂: ~6.0-7.0 ppm (br s, 2H) | Aromatic H-6: ~7.8-8.3 ppm (s, 1H)Amine NH₂: ~6.0-7.0 ppm (br s, 2H) |
| ¹³C NMR (DMSO-d₆) | 5 distinct signals in the aromatic region. Carbons attached to bromine will be at a lower field compared to those attached to chlorine. | 5 distinct signals in the aromatic region. Carbons attached to chlorine will be at a higher field compared to those attached to bromine. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
II. High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity Assessment
HPLC is a powerful separation technique that is widely used to determine the purity of a compound and to quantify the levels of impurities. A well-developed HPLC method can separate the target compound from closely related impurities, allowing for accurate purity determination.
Causality Behind Experimental Choices
-
Reversed-Phase HPLC: This is the most common mode of HPLC for the analysis of relatively non-polar to moderately polar compounds like halogenated pyridines. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.
-
Gradient Elution: A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve good separation of a wide range of impurities with different polarities.
-
UV Detection: Halogenated pyridines contain a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for their detection. The detection wavelength should be chosen at the λmax of the target compound to maximize sensitivity.
Experimental Protocol: HPLC Analysis
-
System Preparation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Chromatographic Conditions:
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more non-polar compounds. For example: 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of the compound (typically around 254 nm for pyridines).
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of a certified reference standard of this compound and dissolve it in a 25 mL volumetric flask with a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized batch to be tested.
-
-
Data Analysis:
-
The purity of the sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Comparative Data: HPLC Purity Analysis
| Parameter | Batch A: this compound | Batch B: 2,3,5-Trichloropyridin-4-amine |
| Retention Time (t_R) | ~18.5 min (Expected) | ~15.2 min (Expected) |
| Purity (% Area) | 99.2% | 98.7% |
| Major Impurity (t_R) | 16.2 min (0.5%) | 13.8 min (0.8%) |
| Other Impurities | < 0.3% | < 0.5% |
Note: The retention times are hypothetical and will depend on the exact chromatographic conditions. The brominated compound is expected to be more non-polar and thus have a longer retention time than the chlorinated analogue under reversed-phase conditions.
III. Mass Spectrometry (MS): Unveiling the Identity of Impurities
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to confirm the molecular weight of the synthesized compound and to identify the molecular weights of any impurities, which is crucial for their structural elucidation.
Causality Behind Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like aminopyridines. It typically produces protonated molecules [M+H]⁺, which allows for the direct determination of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent ion and its fragments, greatly aiding in the identification of unknown impurities.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 10-100 µg/mL) in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water).
-
MS Acquisition:
-
Infuse the sample solution directly into the ESI source or analyze the eluent from the HPLC system (LC-MS).
-
Acquire the mass spectrum in positive ion mode.
-
The mass range should be set to include the expected molecular weight of the target compound and potential impurities.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ of this compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in a distinctive cluster of peaks.
-
Search for other peaks in the spectrum that may correspond to impurities. The mass difference between the main peak and the impurity peaks can provide clues about the nature of the impurity (e.g., loss of a bromine atom, presence of an extra bromine atom).
-
Comparative Data: Mass Spectrometry
| Parameter | This compound | 2,3,5-Trichloropyridin-4-amine |
| Molecular Formula | C₅H₃Br₃N₂ | C₅H₃Cl₃N₂ |
| Exact Mass | 329.7829 u | 197.9467 u |
| Expected [M+H]⁺ | 330.7907 u (with a characteristic isotopic pattern for 3 Br atoms) | 198.9545 u (with a characteristic isotopic pattern for 3 Cl atoms) |
The distinct isotopic patterns of bromine and chlorine provide a clear way to differentiate between the two compounds and to identify halogenated impurities.
Caption: A conceptual representation of the distinct mass spectral isotopic patterns expected for the protonated molecules of this compound and 2,3,5-trichloropyridin-4-amine.
Conclusion: A Holistic and Self-Validating Approach to Purity Assessment
The purity assessment of a synthesized compound like this compound is a critical, multi-step process that requires a combination of orthogonal analytical techniques. NMR spectroscopy serves as the primary tool for structural confirmation, while HPLC provides a robust method for quantitative purity determination and impurity profiling. Mass spectrometry is invaluable for confirming the molecular weight and for identifying unknown impurities, especially when coupled with HPLC.
By comparing the analytical data of this compound with its chlorinated analogue, 2,3,5-trichloropyridin-4-amine, we can appreciate the nuances in retention behavior, spectral characteristics, and isotopic patterns that differentiate these closely related compounds. This comparative approach not only strengthens the confidence in the identity and purity of the target molecule but also provides a framework for troubleshooting and optimizing the synthesis and purification processes.
For researchers in drug development and materials science, adopting such a rigorous and self-validating analytical workflow is not just good practice; it is essential for ensuring the integrity and success of their scientific endeavors.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
-
PubChem. (n.d.). 2,3,5-Trichloropyridin-4-amine. National Center for Biotechnology Information. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
